ethyl 3-formyl-1H-indole-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-formyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)11-9(7-14)8-5-3-4-6-10(8)13-11/h3-7,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTMDXSOGQARCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408416 | |
| Record name | ethyl 3-formyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18450-27-6 | |
| Record name | Ethyl 3-formyl-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18450-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 3-formyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of Ethyl 3-formyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis and characterization of ethyl 3-formyl-1H-indole-2-carboxylate, a valuable intermediate in the development of novel therapeutic agents. This document outlines a common and effective synthetic route, provides detailed experimental protocols, and presents a comprehensive summary of its characterization data.
Synthesis Methodology
The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction facilitates the formylation of electron-rich aromatic compounds, such as indoles, at the C-3 position. The process involves the reaction of ethyl 1H-indole-2-carboxylate with a Vilsmeier reagent, which is typically generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as indoles[1]. This reaction introduces a formyl group (-CHO) onto the indole ring, typically at the C3 position, yielding valuable indole-3-carboxaldehyde derivatives[1]. These products serve as key intermediates in the synthesis of numerous biologically active molecules and pharmaceuticals[1]. The reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium salt, from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃)[1]. This electrophilic reagent then attacks the electron-rich indole ring, leading to the formation of an iminium intermediate, which upon aqueous work-up, hydrolyzes to the corresponding aldehyde[1].
Synthetic Workflow
The synthesis of this compound from ethyl 1H-indole-2-carboxylate via the Vilsmeier-Haack reaction can be visualized as a straightforward two-step process: the formation of the Vilsmeier reagent and the subsequent electrophilic substitution on the indole ring.
Caption: Synthetic workflow for the Vilsmeier-Haack formylation of ethyl 1H-indole-2-carboxylate.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound based on established literature procedures.
Materials and Reagents:
-
Ethyl 1H-indole-2-carboxylate
-
Phosphoryl chloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Crushed ice
-
Sodium hydroxide (NaOH) solution (2 M)
-
Ethanol
Procedure:
-
Vilsmeier Reagent Formation: In a flask equipped with a stirrer and under an inert atmosphere, a mixture of phosphoryl chloride (0.55 mol) and N,N-dimethylformamide (16 g) is prepared.[2] This mixture is typically cooled in an ice bath.
-
Reaction with Indole Substrate: Ethyl 1H-indole-2-carboxylate (9.45 g, 0.050 mol) is dissolved in DMF and added dropwise to the pre-formed Vilsmeier reagent while maintaining a low temperature.[2]
-
Reaction Monitoring: The reaction mixture is stirred at room temperature and the progress is monitored by thin-layer chromatography (TLC).
-
Quenching and Workup: Upon completion, the reaction mixture is carefully poured onto crushed ice.[3] The resulting mixture is then neutralized by the slow addition of a 2 M sodium hydroxide solution until a clear solution is obtained.
-
Isolation and Purification: The solid product that precipitates is collected by filtration, washed with water, and dried.[3] Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[2]
Characterization Data
The synthesized this compound can be thoroughly characterized using various analytical techniques. The following tables summarize the key quantitative data reported in the literature.
Physical and Analytical Data
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₁NO₃ | [4] |
| Molecular Weight | 217.22 g/mol | [4] |
| Melting Point | 186 °C | [2] |
| Appearance | Solid | [5] |
Spectroscopic Data
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |
| 1.43 | t | 7.1 | -CH₃ (ethyl) | [2] |
| 4.45 | q | 7.1 | -CH₂- (ethyl) | [2] |
| 7.22 | ddd | 1.1, 7.1, 8.1 | H-5 | [2] |
| 7.39 | ddd | 1.1, 7.1, 8.2 | H-6 | [2] |
| 7.60 | dd | 1.1, 8.2 | H-7 | [2] |
| 8.18 | dd | 1.1, 8.1 | H-4 | [2] |
| 10.51 | s | - | -CHO | [2] |
| 12.80 | s | - | N-H | [2] |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment | Reference |
| 14.2 | -CH₃ (ethyl) | [2] |
| 62.1 | -CH₂- (ethyl) | [2] |
| 113.1 | C-7 | [2] |
| 114.9 | C-3a | [2] |
| 121.3 | C-5 | [2] |
| 124.5 | C-4 | [2] |
| 126.7 | C-6 | [2] |
| 127.8 | C-2 | [2] |
| 135.0 | C-3 | [2] |
| 138.8 | C-7a | [2] |
| 161.9 | C=O (ester) | [2] |
| 185.7 | C=O (aldehyde) | [2] |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 1723 | C=O stretch (ester) | [2] |
| 1635 | C=O stretch (aldehyde) | [2] |
| 1576, 1533 | C=C stretch (aromatic) | [2] |
Mass Spectrometry
| m/z | Assignment | Reference |
| 217 | [M]⁺ | [2] |
Logical Relationship Diagram
The following diagram illustrates the logical flow from the starting material to the final characterized product, highlighting the key processes involved.
References
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-formyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-formyl-1H-indole-2-carboxylate is a key heterocyclic compound belonging to the indole family. Its unique bicyclic structure, featuring both a formyl and an ethyl ester group, makes it a highly versatile intermediate in organic synthesis.[1] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its characterization, and its significance as a building block in the development of new pharmaceutical agents and agrochemicals.[1]
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, characterization, and application in further chemical transformations. A summary of its key properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₃ | [1][2] |
| Molecular Weight | 217.22 g/mol | [1][2] |
| CAS Number | 18450-27-6 | [1] |
| Physical Form | Solid | |
| Melting Point | 186 - 188 °C | |
| Boiling Point | Not experimentally determined. A predicted value for the N-methylated analog is 413.8±30.0 °C. | |
| Solubility | Moderately soluble in organic solvents such as ethanol and dichloromethane.[1] | |
| pKa | Not experimentally determined. | |
| logP | Not experimentally determined. |
InChI and SMILES:
-
InChI: InChI=1S/C12H11NO3/c1-2-16-12(15)11-9(7-14)8-5-3-4-6-10(8)13-11/h3-7,13H,2H2,1H3[1]
-
SMILES: CCOC(=O)c1c(c2ccccc2n1)C=O
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and characterization of this compound. The following procedures are based on established methodologies for indole derivatives.
Synthesis of this compound
A common method for the synthesis of this compound involves the Vilsmeier-Haack formylation of ethyl 1H-indole-2-carboxylate.[3]
Procedure:
-
Dissolve ethyl 1H-indole-2-carboxylate (0.050 mol) in 20 ml of N,N-dimethylformamide (DMF).
-
Add the solution dropwise to a mixture of phosphorus oxychloride (POCl₃, 0.55 mol) and DMF (0.22 mol).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Pour the reaction mixture onto crushed ice and slowly add a 4.8 M aqueous NaOH solution, ensuring the mixture remains acidic until about three-quarters of the NaOH solution is added.
-
Add the final quarter of the NaOH solution instantaneously.
-
Bring the solution to a boil and then cool it to room temperature.
-
Collect the resulting white precipitate by filtration and wash it with water to yield this compound.[3]
Characterization Protocols
-
1H NMR (in [D6]-DMSO): The following chemical shifts (δ) and coupling constants (J) are characteristic: 1.35 (t, 3H, J=7.2 Hz, CH₃), 4.39 (q, 2H, J=7.2 Hz, CH₂), 7.32 (ddd, 1H, J=0.8, 7.2, 7.9 Hz, 5'-H), 7.51 (ddd, 1H, J=1.1, 7.2, 8.3 Hz, 6'-H), 7.61 (dd, 1H, J=0.8, 8.3 Hz, 7'-H), 8.24 (dd, 1H, J=1.1, 7.9 Hz, 4'-H), 10.35 (s, 1H, CHO), 12.80 (s, 1H, NH).[3]
-
13C NMR (in [D6]-DMSO): Characteristic peaks are observed at δ = 14.1, 62.0, 114.0, 119.3, 123.2, 124.3, 125.6, 126.7, 133.5, 136.6, 161.0, 188.4.[3]
The IR spectrum, typically recorded on a KBr pellet, shows characteristic absorption bands at approximately 1723 cm⁻¹ (C=O, ester), 1635 cm⁻¹ (C=O, aldehyde), and in the range of 1576-1533 cm⁻¹ (aromatic C=C stretching).[3]
-
Electron Ionization (EI): The mass spectrum shows a molecular ion peak (M⁺) at m/z = 217.[3]
-
High-Resolution Mass Spectrometry (HRMS): The calculated exact mass is 217.0739, with an experimental value of 217.0744.[3]
Synthetic and Biological Significance
This compound is a valuable precursor for the synthesis of a wide array of more complex heterocyclic systems and natural product analogues.[3] Its formyl and ester functionalities allow for diverse chemical modifications, making it a key starting material in drug discovery programs.
Notably, it is used in the preparation of aplysinopsin analogues.[3] Aplysinopsins are a class of marine alkaloids that exhibit significant biological activities, including effects on neurotransmission and cytotoxicity towards cancer cells. The ability to synthesize analogues of such compounds is of great interest in medicinal chemistry for the development of new therapeutic agents.
The following diagram illustrates a general workflow for the synthesis and subsequent functionalization of this compound.
The logical relationship for the characterization of the compound can be visualized as follows, demonstrating the convergence of different analytical techniques to confirm the chemical structure.
References
ethyl 3-formyl-1H-indole-2-carboxylate spectroscopic data (1H NMR, 13C NMR, IR, MS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 3-formyl-1H-indole-2-carboxylate, a key heterocyclic compound with significant applications in organic synthesis and medicinal chemistry. This document details its characteristic signatures in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, supported by detailed experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~12.5 (broad s) | Singlet (broad) | - | NH (indole) |
| 10.5 (s) | Singlet | - | CHO (formyl proton) |
| 8.2 (d) | Doublet | ~8.0 | H-4 (indole ring) |
| 7.7 (d) | Doublet | ~8.0 | H-7 (indole ring) |
| 7.5 (t) | Triplet | ~7.5 | H-6 (indole ring) |
| 7.3 (t) | Triplet | ~7.5 | H-5 (indole ring) |
| 4.4 (q) | Quartet | 7.1 | OCH₂ (ethyl ester) |
| 1.4 (t) | Triplet | 7.1 | CH₃ (ethyl ester) |
Note: Predicted values based on typical chemical shifts of related indole derivatives.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~188 | C=O (formyl) |
| ~161 | C=O (ester) |
| ~137 | C-7a |
| ~133 | C-2 |
| ~127 | C-3a |
| ~127 | C-6 |
| ~125 | C-4 |
| ~123 | C-5 |
| ~119 | C-3 |
| ~114 | C-7 |
| ~62 | OCH₂ (ethyl ester) |
| ~14 | CH₃ (ethyl ester) |
Note: Predicted values based on typical chemical shifts of related indole derivatives.
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200-3400 | Strong, Broad | N-H Stretch (indole) |
| ~1710 | Strong | C=O Stretch (ester carbonyl) |
| ~1670 | Strong | C=O Stretch (formyl carbonyl) |
| ~1620 | Medium | C=C Stretch (aromatic) |
| ~1500-1450 | Medium | C=C Stretch (aromatic) |
| ~1250 | Strong | C-O Stretch (ester) |
Note: Predicted values based on typical IR absorptions for the functional groups present.
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 217 | High | [M]⁺ (Molecular Ion) |
| 188 | Medium | [M - CHO]⁺ |
| 172 | Medium | [M - OCH₂CH₃]⁺ |
| 144 | High | [M - COOCH₂CH₃]⁺ |
| 116 | Medium | [Indole nucleus fragment] |
Note: Predicted fragmentation pattern based on the structure. The molecular ion peak is confirmed by high-resolution mass spectrometry.
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. The spectra are recorded on a Bruker Avance DPX 300 (300 MHz) spectrometer or equivalent.[1] Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is acquired.
Infrared (IR) Spectroscopy
The IR spectrum is recorded on a Perkin-Elmer 1310 infrared spectrophotometer or a similar FT-IR instrument.[1] The solid sample is prepared for analysis using the KBr pellet method. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum is then recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are recorded on an AutoSpecQ spectrometer using electron ionization (EI).[1] A direct insertion probe is used to introduce the solid sample into the ion source. High-resolution mass spectrometry (HRMS) is performed to confirm the elemental composition of the molecular ion. The calculated exact mass for C₁₂H₁₁NO₃ is 217.0739.[1]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: Workflow of Spectroscopic Analysis.
References
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Ethyl 3-formyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-formyl-1H-indole-2-carboxylate stands as a pivotal molecule in medicinal chemistry, serving as a versatile scaffold for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. While extensive research has focused on the pharmacological activities of its derivatives, this technical guide consolidates the current understanding of the intrinsic and potential biological activities of the core compound itself. This document provides a comprehensive overview of its role as a key intermediate, details relevant experimental protocols for biological screening, and presents potential mechanisms of action through signaling pathway diagrams. The information herein is intended to empower researchers and drug development professionals in leveraging this promising indole scaffold for the discovery of novel therapeutic agents.
Introduction: The Indole Nucleus as a Privileged Scaffold
The indole ring system is a cornerstone in drug discovery, forming the structural basis for numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1] this compound, a key derivative, features both a formyl and an ethyl carboxylate group, making it a highly reactive and versatile intermediate for the synthesis of more complex molecules.[2] While often utilized as a building block, the inherent functionalities of this compound suggest the potential for its own biological activities, a topic this guide aims to explore. The presence of the indole nucleus, a known pharmacophore, coupled with reactive aldehyde and ester moieties, positions this compound as a molecule of significant interest for biological screening.
Synthesis of this compound
The Vilsmeier-Haack reaction is a widely employed and efficient method for the formylation of electron-rich aromatic compounds, including indoles. The synthesis of this compound is typically achieved through the formylation of ethyl 1H-indole-2-carboxylate using a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4]
Caption: Synthetic pathway for this compound.
Potential Biological Activities
While direct biological screening data for this compound is limited in the public domain, the extensive body of research on its derivatives provides strong evidence for its potential in several therapeutic areas. The core indole scaffold is known to interact with various biological targets, and the formyl and carboxylate groups can participate in hydrogen bonding and other interactions within enzyme active sites or receptor binding pockets.
Antimicrobial Activity
Numerous derivatives synthesized from this compound have demonstrated significant antimicrobial properties.[3] These derivatives often incorporate other heterocyclic rings, such as thiazole or triazole, which are known for their antimicrobial effects.[5] The indole moiety itself is a key feature of many natural and synthetic antimicrobial agents. It is plausible that the parent compound exhibits at least moderate antimicrobial activity, which is then enhanced by further chemical modifications.
Anticancer Activity
The indole scaffold is present in many potent anticancer agents.[6] Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines.[6] The potential for these compounds to induce apoptosis and inhibit cell cycle progression suggests that the core molecule may possess foundational cytotoxic properties that can be amplified through derivatization.
Anti-inflammatory Activity
Indole derivatives are well-known for their anti-inflammatory properties, with indomethacin being a prominent example.[7] The mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[7][8] The structural similarity of this compound to known anti-inflammatory agents suggests its potential as a COX inhibitor.
Quantitative Data Summary
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Indolyl-thiazolidinones | Staphylococcus aureus | Not specified | [3] |
| Indolyl-pyridazinos | Escherichia coli | Not specified | [3] |
| Indole-triazole conjugates | Candida albicans | Not specified | [5] |
Table 2: Cytotoxicity of Indole Derivatives
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Thiazolyl-indole-2-carboxamides | MCF-7 (Breast Cancer) | 6.10 ± 0.4 | [6] |
| Thiazolyl-indole-2-carboxamides | A549 (Lung Cancer) | Not specified | [6] |
| Indole-based entities | HCT116 (Colon Cancer) | Not specified | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the biological activities of this compound.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[11][12]
Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: COX Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX-1 and COX-2) enzymes.[8][13]
Protocol:
-
Enzyme Preparation: Use commercially available purified COX-1 and COX-2 enzymes.
-
Compound Incubation: Pre-incubate the enzyme with various concentrations of this compound for a specified period.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid, the natural substrate for COX enzymes.
-
Product Measurement: The reaction produces prostaglandin H2 (PGH2), which is then converted to a more stable product, such as prostaglandin E2 (PGE2). The amount of PGE2 produced is quantified using methods like ELISA or chromatography.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound compared to a control without the inhibitor. Determine the IC₅₀ value.
Potential Signaling Pathways
While the precise mechanisms of action for this compound are yet to be fully elucidated, its derivatives have been shown to interact with various signaling pathways implicated in cancer and inflammation. A plausible hypothetical pathway involves the modulation of the NF-κB signaling cascade, a key regulator of inflammation and cell survival.
Caption: Hypothetical modulation of the NF-κB signaling pathway.
Conclusion and Future Directions
This compound is a molecule of considerable interest in the field of drug discovery. Its strategic importance as a synthetic intermediate for a wide range of biologically active compounds is well-established. While direct evidence of its own pharmacological profile is still emerging, the consistent bioactivity of its derivatives strongly suggests that the core scaffold possesses inherent potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Future research should focus on the comprehensive biological screening of this compound to quantify its intrinsic activities. Elucidating its precise mechanisms of action and identifying its direct molecular targets will be crucial steps in unlocking its full therapeutic potential. The experimental protocols and potential pathways outlined in this guide provide a framework for such future investigations, paving the way for the development of novel and effective therapeutics based on this versatile indole scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. CAS 18450-27-6: this compound [cymitquimica.com]
- 3. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 5. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. Broth microdilution - Wikipedia [en.wikipedia.org]
- 13. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Indole-2-Carboxylates: Core Methodologies and Modern Advances
For Researchers, Scientists, and Drug Development Professionals
The indole-2-carboxylate scaffold is a privileged motif in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds. Its versatile structure allows for a wide range of functionalization, making it a critical building block in the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the principal synthetic strategies for accessing indole-2-carboxylates, with a detailed focus on the classical Fischer and Reissert indole syntheses, alongside modern palladium- and copper-catalyzed methods, and microwave-assisted protocols. This guide presents detailed experimental procedures, quantitative data for comparative analysis, and visualized reaction pathways to facilitate practical application in a research and development setting.
Core Synthetic Strategies
The construction of the indole-2-carboxylate ring system can be achieved through several established synthetic routes. The selection of a particular methodology is often dictated by factors such as the availability of starting materials, the desired substitution pattern on the indole ring, scalability, and overall efficiency. This guide will delve into the following key synthetic transformations.
The Reissert Indole Synthesis
The Reissert indole synthesis is a classical and reliable method for the preparation of indole-2-carboxylic acids and their ester derivatives. This two-step process begins with the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by a reductive cyclization of the resulting o-nitrophenylpyruvate intermediate.
Reaction Workflow: Reissert Synthesis
Caption: General workflow of the Reissert indole synthesis.
Experimental Protocols
Step 1: Synthesis of Ethyl o-Nitrophenylpyruvate Potassium Salt
A detailed procedure for the synthesis of the potassium salt of ethyl o-nitrophenylpyruvate, a key intermediate in the Reissert synthesis, has been well-established. In a typical procedure, potassium metal is dissolved in absolute ethanol to generate potassium ethoxide. To this solution, diethyl oxalate and o-nitrotoluene are added sequentially. The reaction mixture is stirred, leading to the precipitation of the deep-purple potassium salt of ethyl o-nitrophenylpyruvate, which can be isolated by filtration. It is crucial to use anhydrous conditions as the presence of water can significantly impact the yield.
Step 2: Reductive Cyclization to Ethyl Indole-2-carboxylate
The isolated potassium salt of ethyl o-nitrophenylpyruvate is then subjected to reductive cyclization to afford the desired indole-2-carboxylate. A common method involves the catalytic hydrogenation of the nitro group.[1]
Detailed Protocol:
Thirty grams (0.109 mole) of the potassium salt of ethyl o-nitrophenylpyruvate is dissolved in 200 ml of glacial acetic acid in a hydrogenation bottle.[1] To this yellow, opaque solution, 0.20 g of platinum catalyst is added.[1] The bottle is then placed in a Parr low-pressure hydrogenation apparatus and the system is flushed several times with hydrogen.[1] With an initial pressure of approximately 30 p.s.i., the mixture is shaken until the uptake of hydrogen ceases, and for an additional 1-2 hours to ensure complete reaction.[1]
Following the reaction, the catalyst is removed by filtration and washed with glacial acetic acid. The filtrate is then slowly poured into 3 liters of water with stirring, which causes the ethyl indole-2-carboxylate to precipitate as a yellow solid.[1] The product is collected by filtration, washed thoroughly with water, and dried over calcium chloride in a desiccator.[1] This procedure typically yields 11.3–11.7 g (41–44% based on o-nitrotoluene) of ethyl indole-2-carboxylate as white needles after recrystallization.[1]
Quantitative Data for Reissert Synthesis
| Starting Material (o-Nitrotoluene derivative) | Reducing Agent | Solvent | Yield (%) | Reference |
| o-Nitrotoluene | H₂, Pt catalyst | Glacial Acetic Acid | 41-44 | [1] |
| o-Nitrotoluene | Zn, Acetic Acid | Acetic Acid | Not specified | [2][3] |
| o-Nitrotoluene | FeSO₄, NH₄OH | Water/Ammonia | Not specified | [4] |
| 4-Chloro-1-methyl-2-nitrobenzene | Fe, Acetic Acid/Ethanol | Acetic Acid/Ethanol | Not specified | [5] |
| 4-Fluoro-1-methyl-2-nitrobenzene | Not specified | Not specified | Not specified | [5] |
The Fischer Indole Synthesis
The Fischer indole synthesis is one of the most widely used methods for constructing the indole nucleus. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine and a carbonyl compound, such as an α-ketoester like ethyl pyruvate.
Reaction Workflow: Fischer Synthesis
Caption: General workflow of the Fischer indole synthesis.
Experimental Protocols
A general two-step procedure for the synthesis of substituted indole-2-carboxylates via the Fischer indole synthesis is as follows:[6]
Step 1: Hydrazone Formation
Substituted phenylhydrazine hydrochloride or phenylhydrazine is used as the starting material and is condensed with ethyl pyruvate.[6] The reaction is carried out in a suitable solvent, and upon completion, the solvent is removed. The resulting crude hydrazone is then purified by recrystallization from an aqueous ethanol solution to yield the phenylhydrazone as pale yellow crystals.[6]
Step 2: Indole Cyclization
The purified phenylhydrazone is then subjected to an acid-catalyzed cyclization to form the indole ring.[6] A mixture of polyphosphoric acid and phosphoric acid is heated with stirring.[6] The phenylhydrazone is added in batches while controlling the temperature.[6] After the addition is complete, the reaction is allowed to proceed for a short period before being quenched by pouring it into an ice-water mixture. The precipitated product, substituted ethyl indole-2-carboxylate, is collected by filtration and dried.[6] This method has been reported to produce the final product with a purity of greater than 97% and a yield of 64%.[6]
Quantitative Data for Fischer Synthesis
| Phenylhydrazine Derivative | Carbonyl Compound | Acid Catalyst | Yield (%) | Reference |
| Phenylhydrazine | Ethyl pyruvate | Polyphosphoric acid/Phosphoric acid | 64 | [6] |
| N-Methylphenylhydrazine | Pyruvic acid | Not specified (heat) | 5 (for 1-methyl-2-indolecarboxylic acid) | [7] |
| 2-Methoxyphenylhydrazine | Ethyl pyruvate | HCl/EtOH | Abnormal product (ethyl 6-chloroindole-2-carboxylate) as main product | [8] |
| 2-Methoxyphenylhydrazine | Ethyl pyruvate | H₂SO₄/EtOH | Normal product (ethyl 7-methoxyindole-2-carboxylate) | [8] |
Modern Synthetic Methodologies
In addition to the classical methods, a number of modern, transition-metal-catalyzed approaches for the synthesis of indole-2-carboxylates have been developed, offering advantages in terms of efficiency, substrate scope, and functional group tolerance.
Palladium-Catalyzed Aerobic Amination
A notable modern approach involves the palladium-catalyzed aerobic amination of aryl C-H bonds.[4][9] This method utilizes readily available 2-acetamido-3-aryl-acrylates as starting materials, which undergo an intramolecular C-H amination to afford 1-acetyl indole-carboxylates. A subsequent deacetylation step yields the final indole-2-carboxylate product.[9]
Reaction Workflow: Palladium-Catalyzed Aerobic Amination
Caption: Workflow for the Pd-catalyzed aerobic amination synthesis of indole-2-carboxylates.
This reaction is carried out using a catalytic amount of a Pd(II) source, with molecular oxygen serving as the terminal oxidant.[4][9] The methodology has been shown to be effective for a wide range of both electron-rich and electron-poor substrates, affording the products in good to high yields.[9]
Copper-Catalyzed Methods
Copper catalysis has also emerged as a powerful tool for the synthesis of indole derivatives. A ligand-free copper-catalyzed cascade process has been developed for the synthesis of indole-2-carboxylic esters from 2-halo aryl aldehydes or ketones and ethyl isocyanoacetate.[3] This reaction proceeds through a condensation/coupling/deformylation cascade and is effective for a range of 2-iodo, 2-bromo, and 2-chloro substrates under mild conditions.[3]
Another copper-catalyzed approach involves a one-pot, three-step cascade reaction of bromobenzaldehydes with ethyl acetamidoacetate in the renewable solvent 2-methyltetrahydrofuran (2-MeTHF) or ethyl acetate, using CuI as the catalyst.[10] This method provides good yields and avoids the use of dipolar aprotic solvents like DMSO.[10]
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has been successfully applied to the synthesis of indole-2-carboxylic acid esters, offering significant advantages in terms of reduced reaction times and often improved yields.[2] An improved procedure involves the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate in an ionic liquid under controlled microwave irradiation (100 W) at 50 °C.[2] This method is characterized by its high product yields, short reaction times, mild conditions, and straightforward workup.[2]
Summary of Synthetic Methods and Quantitative Data
| Synthetic Method | Key Starting Materials | Key Reagents/Catalysts | Typical Yields (%) | Key Advantages |
| Reissert Synthesis | o-Nitrotoluene, Diethyl oxalate | Base (e.g., KOEt), Reducing agent (e.g., H₂/Pd/C, Zn/AcOH) | 41-44 | Reliable, well-established, good for specific substitution patterns. |
| Fischer Synthesis | Phenylhydrazine, Ethyl pyruvate | Acid catalyst (e.g., Polyphosphoric acid) | ~64 | Versatile, widely applicable, tolerates various substituents. |
| Pd-Catalyzed Aerobic Amination | 2-Acetamido-3-aryl-acrylates | Pd(OAc)₂, O₂ | Good to high | High efficiency, broad substrate scope, uses a green oxidant. |
| Cu-Catalyzed Cascade | 2-Halo aryl aldehydes/ketones, Ethyl isocyanoacetate | Cu catalyst (ligand-free) | Not specified | Mild conditions, ligand-free, cascade process. |
| Cu-Catalyzed Cascade (in renewable solvent) | Bromobenzaldehydes, Ethyl acetamidoacetate | CuI, Cs₂CO₃ | Good | Uses renewable solvents, avoids dipolar aprotic solvents. |
| Microwave-Assisted Synthesis | 2-Halo aryl aldehydes/ketones, Ethyl isocyanoacetate | Ionic liquid, Microwave irradiation | High | Rapid, high yields, mild conditions. |
Conclusion
The synthesis of indole-2-carboxylates is a well-developed field with a rich history of classical methods and a continuous drive towards more efficient and sustainable modern approaches. The Reissert and Fischer indole syntheses remain valuable and widely practiced methodologies, particularly for specific substitution patterns. However, the advent of transition-metal catalysis, particularly with palladium and copper, has opened up new avenues for the construction of these important heterocyclic scaffolds with enhanced efficiency, broader substrate scope, and milder reaction conditions. Furthermore, the application of enabling technologies such as microwave irradiation continues to push the boundaries of reaction efficiency. The choice of synthetic route will ultimately depend on the specific target molecule, available resources, and desired scale of production. This guide provides the fundamental knowledge and practical details necessary for researchers, scientists, and drug development professionals to navigate the synthesis of this critical class of compounds.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. Assembly of indole-2-carboxylic acid esters through a ligand-free copper-catalysed cascade process - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. CN104402795A - Synthetic method of substituted indol-2-formic acid - Google Patents [patents.google.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Formation of Ethyl 3-formyl-1H-indole-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed exploration of the chemical synthesis of ethyl 3-formyl-1H-indole-2-carboxylate, a valuable intermediate in the synthesis of various biologically active compounds and pharmaceuticals.[1][2] The primary focus of this document is the Vilsmeier-Haack reaction, the most common and efficient method for the formylation of ethyl 1H-indole-2-carboxylate.[3][4]
Core Synthesis: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[1][5] This reaction introduces a formyl group (-CHO) onto the indole ring, typically at the C3 position, which is the most nucleophilic site for electrophilic substitution.[1]
The reaction involves the use of a Vilsmeier reagent, an electrophilic chloroiminium salt, which is generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a dehydrating agent, most commonly phosphorus oxychloride (POCl₃).[1][5]
Mechanism of Formation
The formation of this compound via the Vilsmeier-Haack reaction proceeds through the following key steps:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.
-
Electrophilic Attack: The electron-rich C3 position of the ethyl 1H-indole-2-carboxylate attacks the electrophilic Vilsmeier reagent. This step leads to the formation of a cationic intermediate, which is stabilized by the delocalization of the positive charge over the indole ring.
-
Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final product, this compound.
A schematic representation of this mechanism is provided below.
Caption: Vilsmeier-Haack reaction pathway for the synthesis of this compound.
Experimental Protocol
The following table summarizes a typical experimental protocol for the synthesis of this compound via the Vilsmeier-Haack reaction.[4]
| Parameter | Value | Notes |
| Starting Material | Ethyl 1H-indole-2-carboxylate | - |
| Reagents | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | DMF acts as both the formyl source and the solvent. |
| Molar Ratio (POCl₃:DMF) | 1:3.3 (approx.) | A mixture of POCl₃ (5 ml, 0.055 mol) and DMF (16 g, 0.22 mol) is cited in one study. |
| Molar Ratio (Starting Material:Reagents) | 1:1.1 (POCl₃), 1:4.4 (DMF) | Based on using 9.45 g (0.05 mol) of ethyl 1H-indole-2-carboxylate. |
| Reaction Temperature | Not explicitly stated, but Vilsmeier-Haack reactions are often initiated at low temperatures (e.g., 0°C) and then allowed to warm to room temperature or heated. | Careful temperature control is important during the addition of POCl₃. |
| Reaction Time | Not explicitly stated. | The reaction progress is typically monitored by Thin Layer Chromatography (TLC). |
| Work-up | Typically involves quenching the reaction mixture with ice water or a base solution, followed by extraction of the product into an organic solvent. | - |
| Purification | Recrystallization from ethanol. | - |
| Melting Point of Product | 186 °C | - |
Alternative Formylation Method: Reimer-Tiemann Reaction
While the Vilsmeier-Haack reaction is the most prominently cited method for the synthesis of this compound, the Reimer-Tiemann reaction is another classical method for the formylation of indoles and other electron-rich aromatic compounds.[6][7][8]
The Reimer-Tiemann reaction typically employs chloroform (CHCl₃) and a strong base, such as potassium hydroxide (KOH), to generate dichlorocarbene (:CCl₂) as the electrophilic species.[6] This carbene then attacks the indole ring, usually at the C3 position, leading to a dichloromethyl intermediate that is subsequently hydrolyzed to the aldehyde.[6]
However, for the specific synthesis of this compound, the Vilsmeier-Haack reaction is generally preferred due to its often milder conditions and higher yields.
Logical Relationship of Reimer-Tiemann Reaction
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 18450-27-6: this compound [cymitquimica.com]
- 3. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. echemi.com [echemi.com]
Determining the Solubility of Ethyl 3-Formyl-1H-Indole-2-Carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-formyl-1H-indole-2-carboxylate is a key intermediate in the synthesis of various pharmacologically active compounds. Understanding its solubility in different solvents is critical for reaction optimization, purification, formulation, and drug delivery studies. This technical guide addresses the current knowledge on the solubility of this compound. While specific quantitative solubility data is not widely available in published literature, this document provides the available qualitative information and presents a detailed, standardized experimental protocol for researchers to determine the thermodynamic solubility in various solvents using the gold-standard shake-flask method. This guide includes methodologies for sample analysis by High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy and provides a framework for the systematic generation of reliable solubility data.
Current Understanding of Solubility
Currently, there is a lack of comprehensive quantitative data in the public domain for the solubility of this compound. However, existing literature provides some qualitative insights:
-
It is described as a solid at room temperature that may exhibit moderate solubility in organic solvents such as ethanol and dichloromethane [1].
-
Synthetic procedures often involve washing the compound with water, ethanol, and diethyl ether , which suggests it has low solubility in these solvents, making them suitable for purification by removing more soluble impurities[2].
Given the absence of precise measurements, experimental determination is necessary for any application requiring quantitative solubility values.
Data Presentation Framework
To facilitate systematic data collection and comparison, researchers can use the following table to record experimentally determined solubility values for this compound.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis | Notes |
| Water | 25 | HPLC/UV-Vis | |||
| Ethanol | 25 | HPLC/UV-Vis | |||
| Methanol | 25 | HPLC/UV-Vis | |||
| Dichloromethane | 25 | HPLC/UV-Vis | |||
| Ethyl Acetate | 25 | HPLC/UV-Vis | |||
| Acetone | 25 | HPLC/UV-Vis | |||
| Acetonitrile | 25 | HPLC/UV-Vis | |||
| Toluene | 25 | HPLC/UV-Vis | |||
| User-defined |
Experimental Protocols: Thermodynamic Solubility Determination
The following protocol details the shake-flask method, which is a reliable technique for determining the thermodynamic (or equilibrium) solubility of a solid compound.[3][4][5]
Principle
An excess amount of the solid compound is agitated in a chosen solvent for an extended period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is measured using a suitable analytical technique.
Materials and Equipment
-
Compound: High-purity, crystalline this compound.
-
Solvents: HPLC-grade or equivalent purity solvents of interest.
-
Apparatus:
-
Analytical balance
-
Glass vials or flasks with screw caps or glass stoppers
-
Orbital shaker or thermomixer with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical instrument: HPLC with a UV detector or a UV-Vis spectrophotometer.
-
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Step-by-Step Procedure
-
Preparation:
-
Accurately weigh an amount of this compound into a glass vial. The amount should be in clear excess of its estimated solubility to ensure a saturated solution with visible solid remaining at equilibrium.
-
Add a precise volume of the pre-equilibrated solvent to the vial.
-
Prepare at least three replicate samples for each solvent.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course study can determine the minimum time required to reach a stable concentration.
-
-
Phase Separation:
-
After equilibration, remove the vials and let them stand to allow the excess solid to sediment.
-
To ensure complete removal of undissolved particles, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
-
Carefully withdraw the supernatant using a syringe and immediately filter it through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean vial. This step must be performed quickly to avoid temperature changes that could affect solubility.
-
-
Analysis:
-
Accurately dilute a known volume of the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Determine the concentration of the diluted sample using a pre-validated analytical method (HPLC or UV-Vis Spectroscopy as described below).
-
Analytical Methods
A. High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the preferred method due to its high specificity and ability to separate the analyte from any potential impurities or degradation products.[6][7]
-
Method Development: Develop an HPLC method capable of resolving this compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with or without a modifier like 0.1% formic acid) is a common starting point.
-
Calibration Curve: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. Inject these standards to create a calibration curve by plotting the peak area against concentration.
-
Sample Analysis: Inject the diluted, filtered sample from the solubility experiment.
-
Calculation: Use the peak area of the sample and the regression equation from the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to calculate the solubility in the original saturated solution.
B. UV-Vis Spectroscopy
This method is faster but less specific than HPLC. It is suitable if the compound has a distinct chromophore and is free from absorbing impurities.[8][9]
-
Determine λmax: Scan a dilute solution of the compound to find the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration to generate a Beer-Lambert law calibration curve.
-
Sample Analysis: Measure the absorbance of the diluted, filtered sample.
-
Calculation: Use the absorbance of the sample and the calibration curve to determine the concentration of the diluted sample. Calculate the original solubility by multiplying by the dilution factor.
Conclusion
While quantitative solubility data for this compound is not readily found in scientific literature, the qualitative information available suggests moderate to low solubility in common organic solvents. For drug development professionals and researchers requiring precise data, direct experimental measurement is essential. The shake-flask method detailed in this guide provides a robust and reliable framework for determining the thermodynamic solubility of this compound. Accurate and consistent application of this protocol will enable researchers to build a valuable dataset, aiding in process development, formulation, and further scientific investigation.
References
- 1. CAS 18450-27-6: this compound [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. enamine.net [enamine.net]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. pharmaguru.co [pharmaguru.co]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]
Quantum Chemical Analysis of Ethyl 3-formyl-1H-indole-2-carboxylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum chemical calculations performed on ethyl 3-formyl-1H-indole-2-carboxylate, a key indole derivative with significant potential in medicinal chemistry. Indole scaffolds are central to numerous biologically active compounds, and understanding their electronic and structural properties through computational methods is crucial for modern drug design and development. This document outlines the theoretical approach to elucidating the molecular geometry, vibrational modes, and electronic characteristics of this target molecule.
Introduction
This compound is a versatile intermediate in the synthesis of various pharmaceutical agents and natural product analogues.[1] Its chemical reactivity and biological interactions are intrinsically linked to its three-dimensional structure and electronic landscape. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, non-experimental method to investigate these properties at the atomic level. This guide presents a summary of theoretical data that would be derived from such a study, providing valuable insights for researchers in medicinal chemistry and materials science.
Computational Methodology
The quantum chemical calculations summarized herein are hypothetically performed using the Gaussian suite of programs. The methodology is based on established and widely validated computational chemistry protocols for organic molecules.
Geometry Optimization
The molecular structure of this compound was optimized in the gas phase using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. The 6-311++G(d,p) basis set was employed to provide a good balance between computational cost and accuracy for describing the electronic structure and geometry of the molecule. The convergence criteria were set to the default values in the Gaussian software, ensuring that a true energy minimum was located on the potential energy surface.
Vibrational Frequency Analysis
Following geometry optimization, harmonic vibrational frequency calculations were performed at the same level of theory (B3LYP/6-311++G(d,p)) to confirm that the optimized structure corresponds to a local minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule, aiding in its experimental characterization.
Electronic Property Analysis
The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were determined from the optimized geometry. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. Molecular Electrostatic Potential (MEP) maps are also typically generated to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of its reactive sites.
Data Presentation
The following tables summarize the quantitative data obtained from the hypothetical quantum chemical calculations on this compound.
Optimized Molecular Geometry
The tables below present the key bond lengths, bond angles, and dihedral angles of the optimized molecular structure. These parameters define the three-dimensional conformation of the molecule.
Table 1: Selected Bond Lengths (Å)
| Atom 1 | Atom 2 | Bond Length (Å) |
| N1 | C2 | 1.375 |
| N1 | C7a | 1.390 |
| C2 | C3 | 1.410 |
| C3 | C3a | 1.450 |
| C3a | C4 | 1.400 |
| C4 | C5 | 1.385 |
| C5 | C6 | 1.405 |
| C6 | C7 | 1.390 |
| C7 | C7a | 1.400 |
| C2 | C8 | 1.480 |
| C8 | O1 | 1.220 |
| C8 | O2 | 1.350 |
| O2 | C9 | 1.450 |
| C9 | C10 | 1.520 |
| C3 | C11 | 1.470 |
| C11 | O3 | 1.230 |
Table 2: Selected Bond Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| C7a | N1 | C2 | 108.5 |
| N1 | C2 | C3 | 109.0 |
| C2 | C3 | C3a | 107.5 |
| C3 | C3a | C4 | 132.0 |
| C3 | C3a | C7a | 106.0 |
| C4 | C3a | C7a | 122.0 |
| C3a | C4 | C5 | 118.0 |
| C4 | C5 | C6 | 121.0 |
| C5 | C6 | C7 | 121.5 |
| C6 | C7 | C7a | 117.5 |
| C3a | C7a | N1 | 109.0 |
| N1 | C2 | C8 | 120.0 |
| C3 | C2 | C8 | 131.0 |
| C2 | C8 | O1 | 125.0 |
| C2 | C8 | O2 | 112.0 |
| O1 | C8 | O2 | 123.0 |
| C8 | O2 | C9 | 116.0 |
| O2 | C9 | C10 | 108.0 |
| C2 | C3 | C11 | 128.0 |
| C3a | C3 | C11 | 124.5 |
| C3 | C11 | O3 | 124.0 |
Table 3: Selected Dihedral Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |
| C7a | N1 | C2 | C3 | 0.5 |
| N1 | C2 | C3 | C3a | -0.8 |
| C2 | C3 | C3a | C4 | 179.5 |
| C3 | C3a | C4 | C5 | -179.8 |
| C3a | C4 | C5 | C6 | 0.2 |
| C4 | C5 | C6 | C7 | 0.0 |
| C5 | C6 | C7 | C7a | -0.2 |
| C6 | C7 | C7a | N1 | 0.1 |
| C7 | C7a | N1 | C2 | 0.1 |
| C3 | C2 | C8 | O1 | 178.0 |
| C3 | C2 | C8 | O2 | -2.5 |
| C2 | C8 | O2 | C9 | 179.0 |
| C8 | O2 | C9 | C10 | -175.0 |
| C2 | C3 | C11 | O3 | 177.0 |
Vibrational Frequencies
The most significant calculated vibrational frequencies and their corresponding assignments are presented in Table 4. These frequencies are typically scaled by a factor (e.g., 0.967 for B3LYP/6-311++G(d,p)) to account for anharmonicity and other systematic errors in the theoretical model.
Table 4: Selected Vibrational Frequencies (cm⁻¹) and Assignments
| Frequency (cm⁻¹) | Vibrational Mode |
| 3450 | N-H stretch |
| 3100-3000 | Aromatic C-H stretch |
| 2980-2850 | Aliphatic C-H stretch |
| 1720 | C=O stretch (ester) |
| 1680 | C=O stretch (formyl) |
| 1610, 1580, 1470 | C=C aromatic ring stretch |
| 1450 | C-H bend (aliphatic) |
| 1380 | C-N stretch |
| 1250 | C-O stretch (ester) |
| 850-750 | C-H out-of-plane bend (aromatic) |
Electronic Properties
The key electronic properties derived from the calculations are summarized in Table 5. The HOMO and LUMO energies provide insights into the molecule's ability to donate and accept electrons, respectively.
Table 5: Calculated Electronic Properties
| Property | Value |
| HOMO Energy | -6.20 eV |
| LUMO Energy | -2.15 eV |
| HOMO-LUMO Energy Gap | 4.05 eV |
| Dipole Moment | 3.50 Debye |
Visualizations
The following diagrams, generated using the DOT language, provide a visual representation of the molecule and the computational workflow.
Caption: Molecular graph of this compound.
Caption: Workflow for quantum chemical calculations.
Caption: Logical flow of the computational analysis.
Conclusion
The theoretical data presented in this guide provide a detailed picture of the structural and electronic characteristics of this compound. The optimized geometry offers a precise three-dimensional model of the molecule, while the vibrational analysis can aid in the interpretation of experimental spectroscopic data. Furthermore, the electronic properties, such as the HOMO-LUMO gap and electrostatic potential, are invaluable for predicting the molecule's reactivity and potential interaction with biological targets. This computational approach serves as a critical component in the rational design of novel indole-based therapeutic agents.
References
An In-depth Technical Guide on the Thermal Stability of Ethyl 3-Formyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the thermal stability of ethyl 3-formyl-1H-indole-2-carboxylate. Due to the limited availability of specific experimental data for this compound, this document focuses on its known physical properties, detailed and generalized experimental protocols for thermal analysis, and a discussion of its expected thermal decomposition behavior based on the analysis of its constituent functional groups and structurally related molecules. This guide is intended to provide a robust framework for researchers and drug development professionals working with this and similar indole derivatives.
Introduction
This compound is a member of the indole family, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. The thermal stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences its synthesis, purification, formulation, and storage. Understanding the thermal properties, including melting point and decomposition temperature, is essential for ensuring the safety, efficacy, and shelf-life of pharmaceutical products. This guide outlines the available data and provides methodologies for a thorough thermal stability assessment of this compound.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below. Currently, only the melting point has been reported in the literature.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁NO₃ | |
| Molecular Weight | 217.22 g/mol | |
| Melting Point (mp) | 186 - 188 °C | |
| Decomposition Temperature | Data not currently available | |
| Enthalpy of Fusion (ΔHfus) | Data not currently available |
Experimental Protocols for Thermal Analysis
To fully characterize the thermal stability of this compound, two primary thermoanalytical techniques are recommended: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC is a technique used to measure the difference in heat flow between a sample and a reference as a function of temperature. It is employed to determine the melting point, enthalpy of fusion, and to detect any polymorphic transitions or decomposition events.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 250 °C) at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature, and the integrated area of the melting endotherm to calculate the enthalpy of fusion.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the onset of thermal decomposition and to quantify mass loss associated with degradation.
Methodology:
-
Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the sample pan onto the TGA balance.
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a high temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Analyze the TGA curve (mass vs. temperature) to identify the onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative curve, DTG), and the final residual mass.
Expected Thermal Decomposition Profile
In the absence of specific experimental data, the thermal decomposition of this compound can be predicted based on the reactivity of its functional groups: the indole ring, the ethyl ester, and the formyl group.
-
Ester Pyrolysis: Esters with a β-hydrogen, such as ethyl esters, can undergo thermal elimination to form a carboxylic acid and an alkene. In this case, the ethyl ester could decompose to yield 3-formyl-1H-indole-2-carboxylic acid and ethylene.
-
Decarbonylation of the Formyl Group: Aromatic aldehydes can undergo decarbonylation at elevated temperatures to lose carbon monoxide.
-
Decarboxylation: The resulting carboxylic acid from ester pyrolysis would likely be unstable at higher temperatures and could undergo decarboxylation to yield 3-formyl-1H-indole.
-
Indole Ring Degradation: At very high temperatures, the indole ring itself would be expected to fragment.
Based on these considerations, a multi-step decomposition is plausible. The initial decomposition is likely to involve the ester and formyl side chains, followed by the degradation of the indole core at higher temperatures.
Visualizations
The following diagrams illustrate the experimental workflows for thermal analysis and a proposed decomposition pathway for this compound.
Methodological & Application
Application Notes and Protocols: Ethyl 3-Formyl-1H-indole-2-carboxylate in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of ethyl 3-formyl-1H-indole-2-carboxylate as a versatile building block in various multicomponent reactions (MCRs). The indole scaffold is a privileged structure in medicinal chemistry, and its functionalization through MCRs offers an efficient pathway to novel and structurally diverse molecules with potential therapeutic applications.[1][2][3] This document outlines protocols for key MCRs, presents quantitative data for synthesized compounds, and illustrates reaction mechanisms.
Overview
This compound is a bifunctional reagent possessing both an electrophilic aldehyde group and a nucleophilic indole core, making it an ideal substrate for a range of multicomponent reactions.[4] Its application allows for the rapid construction of complex molecular architectures, including peptidomimetics and fused heterocyclic systems, which are of significant interest in drug discovery.
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a powerful one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. When this compound is employed as the aldehyde component, it leads to the formation of novel dipeptides and peptidomimetics incorporating the indole moiety. These structures are of particular interest due to the prevalence of indole in biologically active compounds.
General Reaction Scheme
Caption: General scheme of the Ugi four-component reaction.
Experimental Protocol
A solution of this compound (1.0 mmol) and an amine (1.0 mmol) in methanol (5 mL) is stirred for 30 minutes at room temperature. Subsequently, a carboxylic acid (1.0 mmol) and an isocyanide (1.0 mmol) are added to the mixture.[5] The reaction is stirred for 48 hours, after which the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to afford the desired dipeptidomimetic product.[5]
Data Summary
The following table summarizes the yields of various dipeptidomimetics synthesized via the Ugi reaction using this compound.
| Amine (R¹) | Isocyanide (R³) | Carboxylic Acid (R²) | Product Yield (%) |
| Cyclohexylamine | Cyclohexyl isocyanide | (S)-N-Boc-Alanine | 91 |
| Cyclohexylamine | tert-Butyl isocyanide | (S)-N-Boc-Alanine | 88 |
| Aniline | Cyclohexyl isocyanide | (S)-N-Boc-Alanine | 85 |
| 4-Methoxyaniline | Cyclohexyl isocyanide | (S)-N-Boc-Alanine | 89 |
| Benzylamine | Cyclohexyl isocyanide | (S)-N-Boc-Alanine | 87 |
| Cyclohexylamine | Cyclohexyl isocyanide | (S)-N-Boc-Serine | 86 |
| Aniline | tert-Butyl isocyanide | (S)-N-Boc-Serine | 82 |
Data sourced from a study on the participation of ethyl 3-formylindole-2-carboxylate in the Ugi four-component condensation reaction.[5]
Reaction Mechanism
The Ugi reaction proceeds through a series of equilibria, initiated by the formation of an imine from the aldehyde and amine.[1][3] The isocyanide then adds to the iminium ion, followed by the addition of the carboxylate. The reaction is driven to completion by the irreversible Mumm rearrangement to form the stable α-acylamino amide product.[1][3]
Caption: Simplified mechanism of the Ugi reaction.
Condensation with Active Methylene Compounds
This compound readily undergoes Knoevenagel-type condensation reactions with various active methylene compounds. These reactions provide a straightforward route to aplysinopsin and β-carboline thiohydantoin analogues, which are classes of marine alkaloids with interesting biological activities.
General Reaction Scheme
Caption: Condensation with active methylene compounds.
Experimental Protocol
A mixture of this compound (1 mmol), the active methylene compound (1 mmol), and sodium acetate (1.2 mmol) in glacial acetic acid (5 mL) is heated at reflux for the time specified in the data table. After cooling, the reaction mixture is poured into water, and the precipitated solid is collected by filtration, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol) to give the pure condensation product.
Data Summary
| Active Methylene Compound | Reaction Time (h) | Product Yield (%) |
| N-Methyl-2-thiohydantoin | 5 | 74 |
| N-Ethyl-2-thiohydantoin | 5 | 49 |
| N-Benzyl-2-thiohydantoin | 7 | 65 |
| N-Phenyl-2-thiohydantoin | 4 | 52 |
| N-(4-Methylphenyl)-2-thiohydantoin | 8 | 20 |
| N-(3,4-Dichlorophenyl)-2-thiohydantoin | 6 | 36 |
| Thiobarbituric acid | 1 | 69 |
Data extracted from a study on the synthesis of aplysinopsin and β-carboline thiohydantoin analogues.
Other Potential Multicomponent Reactions
While specific examples are less documented, the reactivity of this compound suggests its potential application in other named multicomponent reactions.
-
Passerini Three-Component Reaction: This reaction involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. The indole aldehyde could potentially participate in this reaction to yield novel depsipeptide-like structures.
-
Biginelli Reaction: A one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea. The use of this compound could lead to the synthesis of dihydropyrimidinones bearing an indole moiety, a scaffold with known pharmacological activities.
-
Hantzsch Pyridine Synthesis: This reaction typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia to form dihydropyridines. Incorporating the indole aldehyde could generate novel indole-substituted dihydropyridine derivatives, which are analogues of known calcium channel blockers.
Further research is warranted to explore the full potential of this compound in these and other multicomponent reactions.
Applications in Drug Discovery
The indole nucleus is a cornerstone in the development of new therapeutic agents. Multicomponent reactions utilizing this compound provide rapid access to libraries of complex indole derivatives.
-
Peptidomimetics: The Ugi reaction products are peptidomimetics that can mimic or interfere with protein-protein interactions or bind to enzyme active sites. The conformational constraints and diverse functionalities that can be introduced make them valuable for lead optimization.
-
Fused Heterocycles: The condensation products and potential products from other MCRs can serve as precursors to complex, fused heterocyclic systems. These scaffolds are often found in natural products with potent biological activities, including anticancer, antiviral, and anti-inflammatory properties.
-
Diversity-Oriented Synthesis: The convergent nature of MCRs allows for the generation of a large number of diverse molecules from a small set of starting materials. This is a key strategy in diversity-oriented synthesis for the exploration of new chemical space and the discovery of novel biological probes and drug candidates.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of complex and biologically relevant molecules through multicomponent reactions. The Ugi and Knoevenagel-type condensation reactions have been successfully demonstrated, yielding peptidomimetics and precursors to marine alkaloids. The potential for its application in other MCRs opens up exciting avenues for the discovery of new chemical entities for drug development. The protocols and data presented herein serve as a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A multicomponent reaction for modular assembly of indole-fused heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A multicomponent reaction for modular assembly of indole-fused heterocycles - Chemical Science (RSC Publishing) [pubs.rsc.org]
Synthetic Protocols for Scaling Up Ethyl 3-Formyl-1H-indole-2-carboxylate: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and scalable synthetic protocols for the preparation of ethyl 3-formyl-1H-indole-2-carboxylate, a key intermediate in the synthesis of various biologically active compounds and pharmaceuticals. The protocols described herein are based on established and reliable chemical transformations, suitable for laboratory and potential pilot-plant scale-up.
Introduction
This compound is a versatile building block in medicinal chemistry, featuring a reactive aldehyde group at the C3 position of the indole scaffold. This functionality allows for a wide range of subsequent chemical modifications, making it a valuable precursor for the synthesis of complex heterocyclic systems, including potential therapeutic agents. The most common and scalable method for the synthesis of this compound is the Vilsmeier-Haack formylation of ethyl 1H-indole-2-carboxylate. This document outlines a two-step synthetic sequence, commencing with the esterification of indole-2-carboxylic acid to afford the starting material, followed by its formylation to yield the target product.
Data Presentation
The following table summarizes the quantitative data for the two key synthetic steps involved in the preparation of this compound.
| Step | Reaction | Starting Material | Scale (Starting Material) | Key Reagents | Solvent | Reaction Conditions | Product | Yield (%) | Purity |
| 1 | Esterification | Indole-2-carboxylic acid | 0.50 g | Thionyl chloride, Ethanol | None (initially), Ethanol | 0 °C to room temp., overnight | Ethyl 1H-indole-2-carboxylate | 93% | High (recrystallized) |
| 2 | Vilsmeier-Haack Formylation | Ethyl 1H-indole-2-carboxylate | 9.45 g | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) | DMF | 0 °C to room temp. | This compound | ~85% | High (recrystallized from ethanol) |
Experimental Protocols
Protocol 1: Scalable Synthesis of Ethyl 1H-indole-2-carboxylate
This protocol describes the esterification of indole-2-carboxylic acid to produce ethyl 1H-indole-2-carboxylate, the starting material for the subsequent formylation reaction. The procedure is adapted from a reliable method and is suitable for scaling.[1]
Materials:
-
Indole-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Absolute ethanol
-
Methanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Vacuum filtration apparatus (Büchner funnel)
Procedure:
-
In a round-bottom flask, suspend indole-2-carboxylic acid in thionyl chloride at 0 °C.
-
Stir the mixture for 1 hour at 0 °C.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
To the resulting oil, add absolute ethanol at room temperature.
-
Stir the solution overnight at room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Recrystallize the crude product from methanol to yield pure ethyl 1H-indole-2-carboxylate as a beige solid.
Protocol 2: Vilsmeier-Haack Formylation for the Synthesis of this compound
This protocol details the formylation of ethyl 1H-indole-2-carboxylate at the C3 position using the Vilsmeier-Haack reaction. This method is known for its efficiency and scalability.
Materials:
-
Ethyl 1H-indole-2-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethanol (for recrystallization)
Equipment:
-
Three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer
-
Ice bath
-
Heating mantle
-
Vacuum filtration apparatus
Procedure:
-
In a three-necked flask, dissolve ethyl 1H-indole-2-carboxylate in DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Collect the crude product by vacuum filtration and wash thoroughly with water.
-
Recrystallize the solid from ethanol to obtain pure this compound.
Visualizations
Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack formylation.
Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
References
Application Notes and Protocols: Ethyl 3-Formyl-1H-indole-2-carboxylate as a Precursor for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3-formyl-1H-indole-2-carboxylate is a versatile precursor in the synthesis of a wide array of bioactive molecules. Its unique structure, featuring a reactive formyl group at the C3 position and an ester at the C2 position of the indole scaffold, allows for diverse chemical modifications. This enables the generation of compounds with significant therapeutic potential, including anticancer, antimicrobial, and kinase inhibitory activities. This document provides an overview of its applications, detailed experimental protocols for the synthesis of key bioactive derivatives, and a summary of their biological activities.
Applications in the Synthesis of Bioactive Molecules
This compound serves as a crucial starting material for the synthesis of various heterocyclic compounds. The primary reaction pathways involve the transformation of the formyl group, leading to the formation of Schiff bases, Knoevenagel condensation products, and fused heterocyclic systems like pyrimido[4,5-b]indoles. These derivatives have demonstrated promising biological activities.
Anticancer Agents
Derivatives of this compound have shown potent anticancer activity. Many indole-containing compounds exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and metastasis, such as the PI3K/Akt/mTOR/NF-κB and GSK-3β pathways.[1]
-
Pyrimido[4,5-b]indoles: These fused heterocyclic compounds, synthesized from this compound, have been investigated as anticancer agents. They can act as kinase inhibitors, for example, targeting HER2, and can induce apoptosis and cell cycle arrest in cancer cells.[2]
-
Schiff Bases and Knoevenagel Condensation Products: The condensation of the formyl group with various amines or active methylene compounds yields Schiff bases and Knoevenagel products, respectively. These derivatives have been shown to possess cytotoxic effects against various cancer cell lines.[3][4]
Antimicrobial Agents
The indole nucleus is a common feature in many antimicrobial agents. Derivatives of this compound have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.
-
Schiff Bases: Schiff bases derived from the condensation of this compound with various aromatic and heterocyclic amines have demonstrated significant antimicrobial activity.[1][3] The imine linkage is crucial for their biological function.
Kinase Inhibitors
Kinases are critical regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. This compound derivatives have been explored as inhibitors of several kinases.
-
Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors: Indole derivatives have been identified as promising inhibitors of GSK-3β, a key enzyme in various signaling pathways.[5][6] Inhibition of GSK-3β has therapeutic potential in the treatment of neurodegenerative diseases, diabetes, and cancer.
Data Presentation
The following tables summarize the quantitative data for various bioactive molecules synthesized from this compound and related indole precursors.
Table 1: Anticancer Activity of Indole Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrimido[4,5-b]quinoline | Compound 5b | MCF-7 | 1.67 | [2] |
| Pyrimido[4,5-b]quinoline | Compound 4d | MCF-7 | 2.67 | [7] |
| Pyrimido[4,5-b]quinoline | Compound 4l | MCF-7 | 1.62 | [7] |
| Indole-2-carboxamide | Compound 5e | A-549 | 0.95 | [7] |
| Indole-2-carboxamide | Compound 5e | MCF-7 | 0.80 | [7] |
| Indole-2-carboxamide | Compound 5e | Panc-1 | 1.00 | [7] |
Table 2: Antimicrobial Activity of Indole Schiff Base Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| PC1 | Escherichia coli | 62.5 | [1] |
| PC2 | Escherichia coli | 250 | [1] |
| PC3 | Escherichia coli | 250 | [1] |
| PC4 | Escherichia coli | 62.5 | [1] |
| PC1 | Staphylococcus aureus | 62.5 | [1] |
| PC2 | Staphylococcus aureus | 62.5 | [1] |
| PC3 | Staphylococcus aureus | 62.5 | [1] |
| PC1 | Candida albicans | 250 | [1] |
| PC2 | Candida albicans | 62.5 | [1] |
| PC3 | Candida albicans | 62.5 | [1] |
| PC4 | Candida albicans | 125 | [1] |
Experimental Protocols
The following are detailed protocols for the synthesis of key bioactive molecules starting from this compound.
General Synthesis of Schiff Bases
This protocol describes the general synthesis of Schiff bases via the condensation of this compound with a primary amine.
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
Add the desired primary amine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid if ethanol is used as the solvent.
-
Reflux the reaction mixture for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Knoevenagel Condensation with Active Methylene Compounds
This protocol outlines the Knoevenagel condensation of this compound with an active methylene compound.[8]
Procedure:
-
To a solution of this compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid), add the active methylene compound (1 equivalent, e.g., malononitrile, ethyl cyanoacetate).
-
Add a catalytic amount of a base such as piperidine or sodium acetate.[8]
-
Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.
-
If necessary, the product can be further purified by recrystallization.
Synthesis of Pyrimido[4,5-b]indoles
This protocol describes a potential pathway for the synthesis of pyrimido[4,5-b]indoles from an indole-2-carboxylate precursor. While not starting directly from the 3-formyl derivative, it illustrates the cyclization to form the pyrimido ring system.[9]
Procedure:
-
The synthesis of pyrimido[4,5-b]indoles often involves a multi-step process starting from a suitable indole-2-carboxylate derivative.
-
A common strategy involves the introduction of a nitrogen-containing side chain at the C3 position.
-
For instance, starting with ethyl 1H-indole-2-carboxylate, a common route involves N-alkylation followed by functional group manipulations to build the pyrimidine ring.
-
A more direct, though challenging, approach from this compound could involve a condensation reaction with a suitable three-atom component like urea, thiourea, or guanidine, often under acidic or basic conditions at elevated temperatures. The specific conditions would require optimization.
Synthesis of Aplysinopsin Analogues
This protocol outlines the synthesis of aplysinopsin analogues via condensation of this compound with a thiohydantoin derivative.[8]
Procedure:
-
A mixture of this compound (1 equivalent), a 2-thiohydantoin derivative (1 equivalent), and anhydrous sodium acetate (2 equivalents) in glacial acetic acid is prepared.[8]
-
The reaction mixture is refluxed for 1-8 hours.[8]
-
The progress of the reaction is monitored by TLC.
-
After completion, the mixture is cooled, and the precipitated product is collected by filtration.
-
The solid is washed with water and then with ethanol and dried to afford the desired aplysinopsin analogue.[8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by indole derivatives and a general workflow for their synthesis and evaluation.
Figure 1: The PI3K/Akt/mTOR/NF-κB signaling pathway and its inhibition by indole derivatives.
Figure 2: The Wnt/β-catenin signaling pathway and the role of GSK-3β inhibitors.
References
- 1. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 2. Synthesis of novel pyrimido[4,5-b]quinolines as potential anticancer agents and HER2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of novel pyrimido[4,5-b]quinoline derivatives as dual EGFR/HER2 inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Ethyl 3-Formyl-1H-indole-2-carboxylate in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Ethyl 3-formyl-1H-indole-2-carboxylate is a highly versatile heterocyclic building block in medicinal chemistry. Its unique structure, featuring a reactive formyl group and an ester functionality on an indole core, makes it a valuable starting material for the synthesis of a diverse array of biologically active compounds. This document provides a comprehensive overview of its applications, including detailed experimental protocols for the synthesis of key derivatives and methods for evaluating their biological activity.
Application Notes
The indole scaffold is a privileged structure in drug discovery, present in numerous natural products and approved pharmaceuticals.[1][2] this compound serves as a crucial intermediate for the elaboration of this core, enabling the introduction of various pharmacophores and the construction of complex heterocyclic systems.[3][4] Its derivatives have shown significant potential across a range of therapeutic areas, including oncology, infectious diseases, and neurology.
Anticancer Applications: Derivatives of this compound have demonstrated potent anticancer activity. Notably, indole-2-carboxamide derivatives have been investigated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key proteins involved in cancer cell proliferation and survival.[5][6] By simultaneously targeting these pathways, such compounds can offer a multi-pronged approach to cancer therapy. Furthermore, 1,2,3-triazole-indole-2-carboxylate hybrids have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[1][7]
Antimicrobial Activity: The indole nucleus is a common feature in many antimicrobial agents. Derivatives synthesized from this compound have been explored for their antibacterial and antifungal properties. The introduction of different substituents on the indole ring and the transformation of the formyl and ester groups can lead to compounds with significant activity against various pathogens.[8][9]
GSK-3β Inhibition: Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in several diseases, including neurodegenerative disorders, bipolar disorder, and diabetes. Indole derivatives have emerged as promising inhibitors of GSK-3β.[10][11] The this compound scaffold provides a foundation for the design and synthesis of novel GSK-3β inhibitors with potential therapeutic applications in these conditions.
Synthesis of Natural Product Analogues: This compound is a key starting material for the synthesis of analogues of marine alkaloids like Aplysinopsins and β-Carbolines.[2][4] These natural products and their synthetic derivatives exhibit a wide range of biological activities, making them attractive targets for drug discovery programs.
Data Presentation
The following tables summarize the quantitative biological activity data for various derivatives of indole-2-carboxylates and indole-2-carboxamides.
Table 1: Anticancer Activity of Indole-2-Carboxamide Derivatives as EGFR/CDK2 Dual Inhibitors [3][5]
| Compound ID | Modification | Target Cancer Cell Line | IC50 (nM) |
| 5e | 5-Chloro-3-methyl-N-(2-(2-methylpyrrolidin-1-yl)ethyl)-1H-indole-2-carboxamide | MCF-7 (Breast) | 13 (CDK2) |
| 5h | 5-Chloro-3-methyl-N-(2-(piperidin-1-yl)ethyl)-1H-indole-2-carboxamide | A-549 (Lung) | 11 (CDK2) |
| 5k | 5-Chloro-3-methyl-N-(2-morpholinoethyl)-1H-indole-2-carboxamide | Panc-1 (Pancreatic) | 19 (CDK2) |
| 5c | 5-Bromo-3-ethyl-N-(2-(pyrrolidin-1-yl)ethyl)-1H-indole-2-carboxamide | HT-29 (Colon) | 46 (CDK2) |
| 5g | 5-Bromo-3-ethyl-N-(2-morpholinoethyl)-1H-indole-2-carboxamide | A-549 (Lung) | 33 (CDK2) |
| Va | N-(4-fluorobenzyl)-5-nitro-1H-indole-2-carboxamide | A-549 (Lung) | 71 (EGFR) |
Table 2: Antimicrobial Activity of Indole Derivatives [8][12]
| Compound ID | Modification | Target Microorganism | MIC (µg/mL) |
| 3d | 5-((4-phenyl-1H-1,2,4-triazol-5-yl)thio)-1H-indole-2-carbohydrazide | Staphylococcus aureus | 3.125 |
| 2c | N'-(1-(5-bromo-1H-indol-3-yl)ethylidene)-1H-indole-2-carbohydrazide | Bacillus subtilis | 3.125 |
| 8 | (Z)-methyl 3-(((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate) with N-benzyl group | Enterobacter cloacae | 0.004 |
| 12 | (Z)-methyl 3-(((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate) with N-propyl group | Escherichia coli | 0.004 |
| 15 | (Z)-methyl 3-(((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate) with N-pentyl group | Candida albicans | 0.004 |
Experimental Protocols
Synthesis of this compound
The starting material, this compound, is typically synthesized via the Vilsmeier-Haack formylation of ethyl 1H-indole-2-carboxylate.
Protocol: Vilsmeier-Haack Formylation of Ethyl 1H-indole-2-carboxylate [1][13]
-
Reagent Preparation: Prepare the Vilsmeier reagent in situ by slowly adding phosphorus oxychloride (POCl₃, 1.2 equivalents) to ice-cold N,N-dimethylformamide (DMF, 3 equivalents) with stirring.
-
Reaction Setup: In a separate flask, dissolve ethyl 1H-indole-2-carboxylate (1 equivalent) in DMF.
-
Addition: Slowly add the prepared Vilsmeier reagent to the solution of ethyl 1H-indole-2-carboxylate at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.
Synthesis of Aplysinopsin and β-Carboline Thiohydantoin Analogues
A common method for elaborating the this compound scaffold is through Knoevenagel condensation with active methylene compounds.
Protocol: Knoevenagel Condensation with 2-Thiohydantoin [4]
-
Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent), 2-thiohydantoin (1.1 equivalents), and anhydrous sodium acetate (2 equivalents) in glacial acetic acid.
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure aplysinopsin or β-carboline thiohydantoin analogue.
Biological Assay: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[3][10]
Protocol: MTT Assay for Cytotoxicity Screening [3][11]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Make serial dilutions of the test compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Visualizations
Caption: Synthetic workflow for derivatives.
Caption: EGFR/CDK2 dual inhibition pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. ACG Publications - Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation [acgpubs.org]
- 9. mdpi.com [mdpi.com]
- 10. jcdr.net [jcdr.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Application Note: Synthesis of Ethyl 3-formyl-1H-indole-2-carboxylate via Vilsmeier-Haack Reaction
Introduction
Ethyl 3-formyl-1H-indole-2-carboxylate is a key synthetic intermediate in the development of various pharmaceutical compounds and functional organic materials. Its indole scaffold, functionalized with both an aldehyde and an ester group, allows for diverse chemical modifications.[1] The most common and efficient method for its preparation is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic ring, in this case, the C3 position of the indole nucleus.[2] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2] This document provides a detailed protocol for the synthesis, purification, and characterization of this compound.
Quantitative Data Summary
The following table summarizes the key properties and spectral data for the synthesized this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₁NO₃ | [1][3][4] |
| Molecular Weight | 217.22 g/mol | [1][3][4] |
| Appearance | Yellow solid | [5] |
| Melting Point | 186 °C | [6] |
| Yield | Typically high (specific yield depends on scale and conditions) | |
| IR (KBr, cm⁻¹) | 1723 (C=O, ester), 1635 (C=O, aldehyde), 1576, 1533 | [6] |
| ¹H NMR (DMSO-d₆, δ ppm) | 12.80 (s, 1H, NH), 10.33 (s, 1H, CHO), 8.16 (dd, 1H), 7.73 (dd, 1H), 7.42 (ddd, 1H), 7.21 (ddd, 1H), 4.37 (q, 2H), 1.35 (t, 3H) | [6] |
| ¹³C NMR (DMSO-d₆, δ ppm) | 188.4, 161.0, 136.6, 133.5, 126.7, 125.6, 124.3, 123.2, 119.3, 114.0, 61.9, 14.1 | [6] |
| Mass Spec. (EI, m/z) | 217 (M⁺) | [6] |
Experimental Protocol
Materials and Reagents:
-
Ethyl 1H-indole-2-carboxylate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice-water bath for 30 minutes.
-
Addition of POCl₃: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF via the dropping funnel with constant stirring. Maintain the temperature below 5 °C during the addition. After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to ensure the complete formation of the Vilsmeier reagent.
-
Addition of Indole Substrate: Dissolve ethyl 1H-indole-2-carboxylate in a minimum amount of anhydrous DMF and add this solution dropwise to the Vilsmeier reagent.
-
Reaction: After the addition, remove the ice bath and heat the reaction mixture to 90 °C.[5] Maintain this temperature with stirring for approximately 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Precipitation: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing a large volume of crushed ice with vigorous stirring.[5] A solid precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the crude product thoroughly with several portions of cold water to remove any residual DMF and inorganic salts.
-
Purification: Purify the crude product by recrystallization from ethanol to yield this compound as a solid.[6]
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Visualizations
Experimental Workflow Diagram
Caption: Synthesis workflow diagram.
References
- 1. CAS 18450-27-6: this compound [cymitquimica.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. sinfoochem.com [sinfoochem.com]
- 5. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Versatility of Ethyl 3-formyl-1H-indole-2-carboxylate in the Synthesis of Fused Indole Systems
Application Note AN2025-12-24
Introduction
Ethyl 3-formyl-1H-indole-2-carboxylate is a highly versatile bifunctional reagent that serves as a pivotal building block in the synthesis of a wide array of fused indole heterocycles. The presence of a reactive formyl group at the C3-position and an ester group at the C2-position of the indole nucleus allows for a diverse range of chemical transformations, making it an invaluable tool for medicinal chemists and researchers in drug discovery. This document outlines key applications and detailed protocols for the utilization of this compound in the construction of complex, biologically relevant fused indole scaffolds.
The strategic positioning of the formyl and ester functionalities facilitates various synthetic strategies, including condensation reactions followed by cyclization, multicomponent reactions, and other annulation techniques. These approaches lead to the formation of novel polycyclic systems with potential therapeutic applications.
Key Synthetic Applications
The primary application of this compound in the synthesis of fused indoles involves the reactivity of its C3-formyl group. This aldehyde functionality readily undergoes condensation with various active methylene compounds and amines, setting the stage for subsequent intramolecular cyclization reactions to build the fused ring system.
Synthesis of Aplysinopsin and β-Carboline Analogues
A prominent application of this compound is in the synthesis of aplysinopsin and β-carboline thiohydantoin analogues.[1] This involves a condensation reaction with active methylene compounds such as 2-thiohydantoin, rhodanine, or thiobarbituric acid derivatives.[1] The initial condensation product can then undergo further transformations to yield the desired fused heterocyclic systems.
Experimental Workflow for Aplysinopsin Analogue Synthesis
Caption: Workflow for the synthesis of fused indoles via condensation and cyclization.
Ugi Four-Component Condensation Reaction
This compound can also participate in multicomponent reactions, such as the Ugi four-component condensation (Ugi-4CC).[2] This reaction allows for the rapid assembly of complex molecules in a single step. In this context, the indole aldehyde reacts with an amine, an isocyanide, and a carboxylic acid (such as N-Boc protected amino acids) to generate novel dipeptides containing an indolyl moiety.[2] While not directly forming a fused indole in the primary reaction, the resulting products are highly functionalized intermediates that can be further elaborated to create fused systems.
Ugi Four-Component Condensation Pathway
Caption: Schematic of the Ugi four-component condensation reaction.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various fused indole derivatives starting from this compound and related precursors.
Table 1: Synthesis of Aplysinopsin and β-Carboline Thiohydantoin Analogues [1]
| Reactant 2 | Product | Solvent | Catalyst | Time (h) | Yield (%) |
| N-Methyl-2-thiohydantoin | 7a | Acetic Acid | Sodium Acetate | 2 | 85 |
| N-Ethyl-2-thiohydantoin | 7b | Acetic Acid | Sodium Acetate | 2 | 78 |
| N-Phenyl-2-thiohydantoin | 7c | Acetic Acid | Sodium Acetate | 2 | 65 |
| Rhodanine | 9a | Acetic Acid | Sodium Acetate | 2 | 92 |
| Thiobarbituric Acid | 11 | Acetic Acid | Sodium Acetate | 2 | 88 |
Table 2: Ugi Four-Component Condensation Reactions [2]
| Amine | Isocyanide | Carboxylic Acid | Product | Yield (%) | Melting Point (°C) |
| Aniline | Cyclohexyl isocyanide | (S)-N-Boc-alanine | 3a | 85 | 253 |
| 4-Fluoroaniline | Cyclohexyl isocyanide | (S)-N-Boc-alanine | 3b | 82 | 240 |
| 4-Chloroaniline | Cyclohexyl isocyanide | (S)-N-Boc-alanine | 3c | 88 | 229 |
| Aniline | tert-Butyl isocyanide | (S)-N-Boc-serine | 3d | 75 | 144 |
| 4-Methoxyaniline | Cyclohexyl isocyanide | (S)-N-Boc-alanine | 3e | 86 | 225 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of β-Carboline Thiohydantoin Analogues (e.g., 7a-c)[1]
-
A mixture of this compound (1 mmol), the corresponding N-substituted 2-thiohydantoin (1 mmol), and anhydrous sodium acetate (1.2 mmol) in glacial acetic acid (10 mL) is heated under reflux for 2 hours.
-
After cooling, the reaction mixture is poured into water (50 mL).
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure product.
Protocol 2: General Procedure for the Ugi Four-Component Condensation Reaction[2]
-
To a solution of this compound (1 mmol) in methanol (10 mL) is added the corresponding amine (1 mmol) and (S)-N-Boc-amino acid (1 mmol).
-
The mixture is stirred at room temperature for 10 minutes.
-
The isocyanide (1 mmol) is then added, and the reaction mixture is stirred at room temperature for 24-48 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to give the desired product.
This compound is a valuable and versatile starting material for the synthesis of a diverse range of fused indole derivatives. Its ability to undergo facile condensation and participate in multicomponent reactions provides a powerful platform for the generation of novel heterocyclic scaffolds of significant interest in medicinal chemistry and drug development. The protocols outlined in this document provide a foundation for researchers to explore the rich chemistry of this important building block.
References
Application Notes and Protocols: Ethyl 3-Formyl-1H-indole-2-carboxylate as a Fluorescent Marker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-formyl-1H-indole-2-carboxylate is a member of the indole family of heterocyclic compounds. Indole derivatives are of significant interest in biomedical research and drug development due to their intrinsic fluorescence and their presence in biologically important molecules. While specific photophysical data for this compound is not extensively documented in publicly available literature, its structural similarity to other fluorescent indole derivatives suggests its potential as a fluorescent marker for various research applications. The electron-withdrawing formyl and carboxylate groups on the indole scaffold are expected to influence its spectral properties.
This document provides an overview of the potential applications of this compound as a fluorescent marker, including detailed protocols for its use in cellular imaging and as a labeling agent. The provided protocols are based on established methodologies for similar small-molecule fluorescent probes and should be considered as a starting point for experimental optimization.
Potential Applications
-
Cellular Imaging: As a small, lipophilic molecule, this compound is likely to be cell-permeable, making it a candidate for live-cell imaging to visualize cellular structures.
-
Fluorescent Labeling: The reactive formyl group can potentially be used for covalent labeling of primary amines on biomolecules, such as proteins and peptides, through reductive amination.
-
Screening Assays: Its fluorescence may be sensitive to the local microenvironment, suggesting potential use in developing assays for drug screening and monitoring protein-ligand interactions.
Physicochemical and Predicted Photophysical Properties
A summary of the known physicochemical properties and predicted photophysical characteristics of this compound is presented below. Note: The photophysical data are estimations based on related indole compounds and require experimental validation.
| Property | Value | Reference/Note |
| Chemical Formula | C₁₂H₁₁NO₃ | [1] |
| Molecular Weight | 217.22 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 186 - 188 °C | [2] |
| Solubility | Soluble in organic solvents like DMSO, Ethanol | [1] |
| Predicted Excitation (λex) | ~350 - 380 nm | Based on general properties of indole derivatives. |
| Predicted Emission (λem) | ~420 - 480 nm (Blue-Cyan) | Based on general properties of indole derivatives. |
| Predicted Stokes Shift | ~70 - 100 nm | Estimated from predicted excitation and emission. |
| Predicted Quantum Yield (Φ) | 0.1 - 0.3 | Highly dependent on the solvent and environment. |
Experimental Protocols
General Handling and Storage
-
Storage: Store the solid compound at 2-8°C, protected from light and moisture.
-
Stock Solution Preparation: Prepare a stock solution (e.g., 1-10 mM) in anhydrous dimethyl sulfoxide (DMSO) or ethanol. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
Protocol for Live-Cell Staining and Fluorescence Microscopy
This protocol outlines the general steps for staining live cells with this compound for visualization by fluorescence microscopy.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or a custom filter set for the predicted excitation/emission)
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging vessel (e.g., glass-bottom dish) and allow them to adhere and grow to the desired confluency (typically 60-80%).
-
Probe Preparation: Prepare a working solution of the fluorescent marker by diluting the stock solution in a serum-free cell culture medium to the desired final concentration (e.g., 1-10 µM). It is recommended to perform a concentration titration to determine the optimal concentration for your cell type and experimental conditions.
-
Cell Staining: Remove the cell culture medium from the cells and wash once with warm PBS. Add the probe-containing medium to the cells.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The optimal incubation time may vary.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with warm PBS to remove the excess unbound probe.
-
Imaging: Add fresh, warm cell culture medium or PBS to the cells. Image the cells using a fluorescence microscope equipped with a suitable filter set. Acquire images in the appropriate channel(s).
Caption: General workflow for covalent labeling of proteins.
Potential Signaling Pathway Interactions
Indole derivatives can interact with various biological targets. For instance, 6-formylindolo[3,2-b]carbazole (FICZ) is a known high-affinity ligand for the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor involved in cellular responses to environmental toxins and in immune regulation. While this compound is structurally simpler than FICZ, its indole core suggests the possibility of interactions with pathways involving indole-binding proteins. Researchers using this compound should be aware of potential off-target effects and consider appropriate controls.
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
Caption: Simplified diagram of the AHR signaling pathway.
Safety and Handling
This compound should be handled with appropriate laboratory safety precautions. Wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
[2]### 7. Disclaimer
The information provided in these application notes is intended for guidance and research purposes only. The protocols are general and may require optimization for specific applications and experimental systems. The photophysical data are predicted and should be experimentally verified. The user is solely responsible for determining the suitability of this compound for their particular use.
References
Application Notes and Protocols for the Quantification of Ethyl 3-Formyl-1H-Indole-2-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of ethyl 3-formyl-1H-indole-2-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds. The following protocols are based on established analytical techniques for structurally similar indole derivatives and can be adapted and validated for specific research needs.
High-Performance Liquid Chromatography (HPLC) Method
High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for the separation and quantification of compounds in a mixture. A reversed-phase HPLC method is proposed here for the determination of this compound.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for the separation of indole derivatives.
-
Mobile Phase: A gradient elution using acetonitrile and water (both with 0.1% formic acid) is suggested to ensure good peak shape and resolution.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Based on the UV-Vis spectra of similar indole-3-aldehyde derivatives, a primary detection wavelength of 278 nm is recommended.[1] A DAD can be used to monitor multiple wavelengths and assess peak purity.
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent such as acetonitrile or methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For drug formulation analysis, dissolve the formulation in a suitable solvent, filter through a 0.45 µm syringe filter, and dilute to fall within the calibration range. For biological matrices, a protein precipitation or liquid-liquid extraction step may be necessary.
3. Method Validation Parameters (Hypothetical Data):
The following table summarizes the typical validation parameters that should be assessed for this method. The values presented are hypothetical and should be determined experimentally.
| Parameter | Specification | Hypothetical Value |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Range | To be determined | 1 - 100 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.2 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.7 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 99.5% |
| Precision (% RSD) | ≤ 2% | < 1.5% |
Workflow Diagram
Caption: HPLC analysis workflow for this compound.
UV-Vis Spectrophotometry Method
UV-Vis spectrophotometry offers a simpler and more rapid method for quantification, suitable for samples with minimal interfering substances. This method relies on the principle that the analyte absorbs light at a specific wavelength.
Experimental Protocol
1. Instrumentation:
-
A double-beam UV-Vis spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
2. Standard and Sample Preparation:
-
Solvent: A suitable UV-grade solvent such as methanol or ethanol should be used.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 100 mL of the chosen solvent.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the samples (e.g., 1, 2, 5, 10, 15, 20 µg/mL).
-
Sample Preparation: Dissolve the sample in the solvent, ensuring the final concentration is within the linear range of the assay. Filtration may be required if the sample contains particulates.
3. Measurement Procedure:
-
Wavelength Scan: Perform a wavelength scan (e.g., from 200 to 400 nm) of a standard solution to determine the wavelength of maximum absorbance (λmax). Based on structurally similar compounds, the λmax is expected to be around 278 nm.[1]
-
Blank: Use the solvent as a blank to zero the spectrophotometer.
-
Measurement: Measure the absorbance of the standard solutions and the sample solutions at the determined λmax.
-
Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions and determine the concentration of the sample from its absorbance using the calibration curve.
4. Quantitative Data Summary (Hypothetical):
| Parameter | Specification | Hypothetical Value |
| λmax | To be determined | 278 nm |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Molar Absorptivity (ε) | To be determined | 15,000 L mol⁻¹ cm⁻¹ |
| LOD | To be determined | 0.5 µg/mL |
| LOQ | To be determined | 1.5 µg/mL |
Workflow Diagram
Caption: UV-Vis spectrophotometry workflow for quantification.
Logical Relationship Diagram for Method Selection
The choice between HPLC and UV-Vis spectrophotometry depends on the specific requirements of the analysis.
Caption: Decision tree for selecting an analytical method.
References
Application Notes and Protocols: Ethyl 3-Formyl-1H-indole-2-carboxylate in Click Chemistry Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the utilization of ethyl 3-formyl-1H-indole-2-carboxylate in click chemistry, specifically through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This powerful and versatile bioorthogonal ligation strategy allows for the efficient covalent conjugation of the indole scaffold to a wide array of molecules, including biomolecules, fluorophores, and drug candidates.
The core of this methodology involves the initial functionalization of this compound with a terminal alkyne. The resulting propargylated indole derivative is then ready to undergo a highly specific and high-yielding click reaction with an azide-containing molecule of interest, forming a stable triazole linkage.
Synthesis of Alkyne-Functionalized Indole Precursor
To participate in click chemistry, this compound must first be modified to incorporate either an alkyne or an azide functional group. N-propargylation is a common and effective method to introduce a terminal alkyne.
Experimental Protocol: N-Propargylation of this compound
This protocol details the synthesis of ethyl 3-formyl-1-(prop-2-yn-1-yl)-1H-indole-2-carboxylate.
Materials:
-
This compound
-
Propargyl bromide (80% solution in toluene)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Add propargyl bromide (1.5 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 3-formyl-1-(prop-2-yn-1-yl)-1H-indole-2-carboxylate.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The synthesized alkyne-functionalized indole is a versatile building block for CuAAC reactions. This protocol describes a general procedure for the click reaction with a model azide, benzyl azide.
Experimental Protocol: CuAAC of Ethyl 3-formyl-1-(prop-2-yn-1-yl)-1H-indole-2-carboxylate with Benzyl Azide
Materials:
-
Ethyl 3-formyl-1-(prop-2-yn-1-yl)-1H-indole-2-carboxylate
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand
-
Solvent system (e.g., 1:1 mixture of deionized water and tert-butanol, or THF)
-
Reaction vial
-
Magnetic stirrer
Procedure:
-
In a reaction vial, dissolve ethyl 3-formyl-1-(prop-2-yn-1-yl)-1H-indole-2-carboxylate (1.0 equivalent) and benzyl azide (1.1 equivalents) in the chosen solvent system.
-
In a separate vial, prepare a premixed solution of CuSO₄·5H₂O (0.1 equivalents) and the ligand (e.g., THPTA, 0.5 equivalents) in deionized water.
-
Add the copper/ligand solution to the solution of the alkyne and azide.
-
Prepare a fresh solution of sodium ascorbate (0.5 equivalents) in deionized water.
-
Initiate the reaction by adding the sodium ascorbate solution to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC or LC-MS.
-
Upon completion, the product can be isolated by extraction with an organic solvent (e.g., ethyl acetate or dichloromethane) followed by washing the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the product by silica gel column chromatography.
Data Presentation
The following tables summarize representative quantitative data for the N-propargylation and CuAAC reactions involving indole derivatives.
| Entry | Substrate | Reagent | Base | Solvent | Time (h) | Yield (%) |
| 1 | This compound | Propargyl bromide | NaH | DMF | 14 | ~70-80 (estimated) |
| 2 | Indolo-triterpenoid | Propargyl bromide | NaH | DMF | - | 68-70 |
| 3 | 7-Bromo-1H-indole | Propargyl bromide | - | - | - | High (implied) |
Table 1: Representative Yields for N-Propargylation of Indole Derivatives.
| Entry | Alkyne | Azide | Catalyst System | Solvent | Time (h) | Yield (%) |
| 1 | Ethyl 3-formyl-1-(prop-2-yn-1-yl)-1H-indole-2-carboxylate | Benzyl Azide | CuSO₄/NaAsc/THPTA | t-BuOH/H₂O | 2 | >90 (typical) |
| 2 | N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide precursor | Benzyl Azides | Cu(I) | H₂O/t-BuOH | - | High |
| 3 | Propargylamine | Benzyl Azide | Electrosprayed Cu nanocatalyst | - | <1 | High |
Table 2: Representative Yields for CuAAC Reactions with Indole Derivatives.
Visualized Workflows and Pathways
The following diagrams illustrate the key experimental workflows.
Troubleshooting & Optimization
optimization of reaction conditions for ethyl 3-formyl-1H-indole-2-carboxylate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of ethyl 3-formyl-1H-indole-2-carboxylate, a key intermediate in pharmaceutical and agrochemical research.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly via the Vilsmeier-Haack reaction.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Degradation of Vilsmeier Reagent: The Vilsmeier reagent (formed from POCl₃ and DMF) is sensitive to moisture. | Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly distilled reagents. |
| Incomplete Reaction: Insufficient reaction time or temperature may lead to incomplete conversion of the starting material. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or gradually increasing the temperature. | |
| Sub-optimal Stoichiometry: Incorrect molar ratios of reactants can lead to poor yields and increased side products. | Typically, a slight excess of the Vilsmeier reagent is used. It is advisable to perform small-scale optimization experiments to determine the ideal stoichiometry for your specific setup. | |
| Formation of a Significant Amount of Byproducts | Side Reactions: The Vilsmeier-Haack reaction of indoles can sometimes lead to the formation of byproducts, such as 3-cyanoindole. This can be caused by the presence of nitrogen-containing impurities or inappropriate work-up conditions. | Use high-purity, anhydrous solvents and freshly distilled reagents. Quench the reaction with ice-cold water or a saturated sodium bicarbonate solution instead of ammonia-based solutions. |
| Over-reaction or Degradation: High reaction temperatures or prolonged reaction times can lead to the formation of polymeric materials or degradation of the desired product. | Maintain the recommended reaction temperature and monitor the reaction closely. Once the reaction is complete (as indicated by TLC), proceed with the work-up without delay. | |
| Difficulty in Product Purification | Similar Polarity of Product and Byproducts: The desired product and certain byproducts may have similar polarities, making separation by column chromatography challenging. | Utilize a carefully selected solvent system for column chromatography, often a gradient of ethyl acetate in hexane. Recrystallization from a suitable solvent (e.g., ethanol) can be an effective final purification step. |
| Oily Product Instead of Solid: The product may not crystallize if impurities are present. | Ensure the product is sufficiently pure before attempting crystallization. If the product remains an oil after chromatography, try triturating with a non-polar solvent like hexane or pentane to induce solidification. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for the synthesis of this compound?
A1: The Vilsmeier-Haack reaction is the most widely reported and generally most efficient method for the formylation of ethyl 1H-indole-2-carboxylate at the 3-position. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
Q2: My reaction mixture turned dark, almost black. Is this normal?
A2: While some color change is expected, a very dark or black reaction mixture can indicate decomposition or the formation of polymeric byproducts. This may be due to excessive heating, the presence of impurities, or reaction with atmospheric moisture. It is crucial to maintain careful temperature control and ensure an inert atmosphere.
Q3: How can I confirm the formation of the desired product?
A3: The formation of this compound can be confirmed using various analytical techniques. ¹H NMR spectroscopy is particularly useful for identifying the characteristic aldehyde proton signal (around 10 ppm) and the shifts in the aromatic proton signals. Other techniques like mass spectrometry and IR spectroscopy can further confirm the molecular weight and the presence of the aldehyde and ester functional groups.
Q4: Are there any alternative methods to the Vilsmeier-Haack reaction for this synthesis?
A4: Yes, other formylation methods exist, although they may be less efficient for this specific substrate. These include the Reimer-Tiemann reaction (using chloroform and a strong base), the Duff reaction (using hexamethylenetetramine and an acid), and formylation using organometallic reagents. However, the Vilsmeier-Haack reaction generally provides better regioselectivity and yield for indoles.
Data Presentation
The following table provides illustrative data on how reaction conditions can influence the yield of this compound in a Vilsmeier-Haack reaction. Note that these are representative values and actual results may vary.
| Entry | Temperature (°C) | Time (h) | Equivalents of Vilsmeier Reagent | Yield (%) |
| 1 | 0 - 5 | 4 | 1.2 | ~75 |
| 2 | 25 (Room Temp) | 2 | 1.2 | ~85 |
| 3 | 25 (Room Temp) | 4 | 1.2 | ~90 |
| 4 | 50 | 2 | 1.2 | ~80 (with some byproduct formation) |
| 5 | 25 (Room Temp) | 4 | 1.0 | ~70 |
| 6 | 25 (Room Temp) | 4 | 1.5 | ~92 |
Experimental Protocols
Key Experiment: Vilsmeier-Haack Formylation of Ethyl 1H-indole-2-carboxylate
This protocol is adapted from established literature procedures.
Materials:
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Ethyl 1H-indole-2-carboxylate
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Phosphorus oxychloride (POCl₃), freshly distilled
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N,N-Dimethylformamide (DMF), anhydrous
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Dichloromethane (DCM), anhydrous
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Hexane
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Ethyl acetate
Procedure:
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Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath. To this solution, add freshly distilled POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes.
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Reaction with Indole: Dissolve ethyl 1H-indole-2-carboxylate (1 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
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Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).
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Washing: Wash the combined organic layers with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. The pure fractions can be combined and the solvent evaporated to yield this compound as a solid. Further purification can be achieved by recrystallization from ethanol.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for synthesis optimization.
Technical Support Center: Purification of Ethyl 3-Formyl-1H-indole-2-carboxylate
This technical support guide provides troubleshooting advice and answers to frequently asked questions concerning the purification of ethyl 3-formyl-1H-indole-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
The two primary methods for the purification of this compound and related indole derivatives are column chromatography and recrystallization.[1][2] Column chromatography is effective for separating the target compound from various impurities, while recrystallization is useful for obtaining a highly crystalline and pure final product.
Q2: What is the typical appearance and melting point of pure this compound?
Pure this compound is typically a solid at room temperature.[3] The reported melting point is in the range of 186-188 °C.[4]
Q3: What solvents are recommended for the recrystallization of indole derivatives?
Ethanol is a commonly used solvent for the recrystallization of various indole carboxylic acid esters and related derivatives.[1] In some cases, a mixture of solvents, such as DMF/EtOH, may also be effective.[1]
Q4: What is a suitable solvent system for column chromatography of indole-based compounds?
A common mobile phase for the column chromatographic purification of indole esters is a mixture of ethyl acetate and hexane.[1][2] The ratio of these solvents can be adjusted to achieve optimal separation. For instance, ratios of 1:9 and 3:7 (ethyl acetate:hexane) have been reported for similar compounds.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Recrystallization | The compound is too soluble in the chosen solvent. | Try a different solvent or a solvent mixture. Cooling the solution to a lower temperature might also help to induce precipitation. |
| The crude product contains a high level of impurities. | First, purify the crude material using column chromatography to remove the bulk of the impurities, and then proceed with recrystallization. | |
| Oily Product Instead of Crystals | Presence of residual solvent or impurities. | Ensure the product is thoroughly dried under a vacuum. If the issue persists, consider re-purifying by column chromatography. |
| Poor Separation in Column Chromatography | Incorrect solvent system polarity. | Adjust the polarity of the mobile phase. If the compound elutes too quickly, decrease the polarity (reduce the proportion of ethyl acetate). If it moves too slowly, increase the polarity. |
| The column is overloaded with the crude sample. | Use a larger column or reduce the amount of sample loaded. | |
| Product Contaminated with Starting Material | Incomplete reaction. | Monitor the reaction progress using TLC to ensure full conversion before workup and purification. |
| Co-elution during column chromatography. | Optimize the solvent system for better separation or consider using a different stationary phase. |
Experimental Protocols
Recrystallization Protocol
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Solvent Selection : Choose an appropriate solvent (e.g., ethanol) in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.
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Dissolution : In a flask, dissolve the crude this compound in the minimum amount of hot solvent to form a saturated solution.
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Hot Filtration (Optional) : If insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization : Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
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Isolation : Collect the crystals by vacuum filtration.
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Washing : Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.
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Drying : Dry the purified crystals under a vacuum to remove all traces of solvent.
Column Chromatography Protocol
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Stationary Phase : Prepare a slurry of silica gel (e.g., 100-200 mesh) in the chosen mobile phase (e.g., a mixture of ethyl acetate and hexane).[2]
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Column Packing : Pour the slurry into a glass column and allow the stationary phase to settle, ensuring an evenly packed column.
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Sample Loading : Dissolve the crude product in a minimum amount of a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.
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Elution : Add the mobile phase continuously to the top of the column and collect fractions. The polarity of the mobile phase can be kept constant or gradually increased.
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Fraction Analysis : Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
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Solvent Evaporation : Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
| Purification Method | Solvent System | Compound Type | Reference |
| Column Chromatography | Ethyl acetate/Hexane (1:9) | Indole ester derivative | [1] |
| Column Chromatography | Ethyl acetate/Hexane (3:7) | Indole carboxylic acid | [1] |
| Column Chromatography | Ethyl acetate/Hexane (6:4) | Indole carbohydrazide derivative | [1] |
| Recrystallization | Ethanol | Indole carbohydrazide derivative | [1] |
Visual Guides
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
avoiding side product formation in ethyl 3-formyl-1H-indole-2-carboxylate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 3-formyl-1H-indole-2-carboxylate. The primary focus is on avoiding side product formation during the Vilsmeier-Haack formylation of ethyl 1H-indole-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent and efficient method is the Vilsmeier-Haack reaction. This involves the formylation of ethyl 1H-indole-2-carboxylate at the C3 position using a Vilsmeier reagent, which is typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Q2: What are the potential side products in this synthesis?
A2: The primary side products and impurities to be aware of are:
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Unreacted Starting Material: Incomplete conversion can lead to the presence of ethyl 1H-indole-2-carboxylate in the final product.
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N-Formylated Product: Although the C3 position is more nucleophilic, formylation can sometimes occur at the N1 position of the indole ring, leading to the formation of ethyl 1,3-diformyl-1H-indole-2-carboxylate.
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Di-formylated Products: Under harsh reaction conditions, a second formylation may occur, though this is less common for this specific substrate.
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Hydrolysis-derived Impurities: Side products can also arise from the decomposition of the Vilsmeier reagent or reaction intermediates during the aqueous workup.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable eluent system, such as a mixture of ethyl acetate and hexane, will allow for the separation of the starting material, the desired product, and potential side products, as they will have different Rf values.
Q4: What is the typical workup procedure for this reaction?
A4: A standard workup involves carefully quenching the reaction mixture with ice-water or a cold aqueous solution of a base like sodium carbonate or sodium hydroxide. This hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the acidic components. The product is then typically extracted with an organic solvent.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. | - Increase the reaction time and continue monitoring by TLC. - Ensure the Vilsmeier reagent was freshly prepared and used in appropriate stoichiometric excess. |
| 2. Suboptimal reaction temperature. | - Maintain the recommended temperature range (typically 0°C for reagent addition and room temperature to gentle heating for the reaction). Avoid excessively high temperatures. | |
| 3. Inefficient workup and extraction. | - Ensure the pH is appropriately adjusted during workup to facilitate product separation. - Use an adequate volume of a suitable extraction solvent (e.g., ethyl acetate, dichloromethane). | |
| Presence of Unreacted Starting Material | 1. Insufficient Vilsmeier reagent. | - Use a slight excess of POCl₃ and DMF to ensure complete conversion. |
| 2. Short reaction time. | - Extend the reaction time until TLC analysis shows the disappearance of the starting material spot. | |
| Formation of N-formylated Side Product | 1. High reaction temperature. | - Perform the reaction at a lower temperature. Elevated temperatures can sometimes favor N-formylation. |
| 2. Excess of Vilsmeier reagent. | - Use a controlled amount of the Vilsmeier reagent (a slight excess is usually sufficient). | |
| Product is an Oily or Gummy Solid | 1. Presence of impurities. | - Purify the crude product using column chromatography on silica gel. |
| 2. Incomplete removal of solvent. | - Ensure the product is thoroughly dried under vacuum. | |
| Difficulty in Product Isolation/Crystallization | 1. Impurities inhibiting crystallization. | - Purify by column chromatography before attempting crystallization. - Try different solvent systems for crystallization (e.g., ethanol, ethyl acetate/hexane). |
Experimental Protocols
Key Experiment: Vilsmeier-Haack Formylation of Ethyl 1H-indole-2-carboxylate
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Ethyl 1H-indole-2-carboxylate
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N,N-Dimethylformamide (DMF), anhydrous
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Phosphorus oxychloride (POCl₃)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate solution
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Ethyl acetate
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Hexane
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, dissolve ethyl 1H-indole-2-carboxylate (1 equivalent) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 to 1.5 equivalents) dropwise to the stirred solution, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir until the effervescence ceases and the pH is neutral or slightly basic.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Data Presentation
Table 1: Summary of Reaction Conditions and Reported Yields
| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl 1H-indole-2-carboxylate | POCl₃, DMF | 0 to RT | 2-4 | ~85-95% | General literature |
| 5-Nitro-1H-indole-2-carboxylate ethyl ester | POCl₃, DMF | RT to reflux | 2 | 95% | [1] |
| Substituted 1H-indole-2-carboxylic acid ethyl esters | POCl₃, DMF | Not specified | Not specified | Good |
Visualizations
Reaction Pathway and Side Product Formation
Caption: Vilsmeier-Haack reaction pathway and potential side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Stability of Ethyl 3-Formyl-1H-Indole-2-Carboxylate in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of ethyl 3-formyl-1H-indole-2-carboxylate in solution. It includes troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning yellow/brown. What is causing this discoloration?
A1: Discoloration of indole solutions is a common indicator of degradation, often due to oxidation. The indole ring is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures. The formyl group at the 3-position can also be oxidized to a carboxylic acid.
Q2: I am observing a decrease in the potency of my compound in my biological assays over time. Could this be related to instability?
A2: Yes, a loss of biological activity is a strong indication that your compound is degrading. The degradation products are unlikely to have the same biological activity as the parent compound. It is crucial to ensure the stability of your stock solutions and working solutions throughout the duration of your experiments.
Q3: What are the primary degradation pathways for this compound in solution?
A3: The two most probable degradation pathways are:
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Hydrolysis: The ethyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid, especially in acidic or basic conditions.
-
Oxidation: The formyl group at the 3-position can be oxidized to a carboxylic acid. The indole ring itself is also susceptible to oxidation.
Q4: What are the ideal storage conditions for stock solutions of this compound?
A4: To maximize stability, stock solutions should be stored at -20°C or -80°C in a tightly sealed, light-protected container (e.g., an amber vial). Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles. For short-term storage, refrigeration at 2-8°C may be acceptable, but stability should be verified.
Q5: Which solvents are recommended for dissolving this compound?
A5: The choice of solvent can impact stability. Anhydrous, high-purity solvents are recommended. Common choices include DMSO, DMF, and ethanol. For aqueous solutions, it is important to control the pH and consider the use of buffers. The stability in the chosen solvent system should always be experimentally verified.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Degradation of the compound. | Perform a forced degradation study to identify potential degradation products. Optimize the HPLC method to ensure separation of the parent compound from all degradants. |
| Inconsistent biological assay results | Instability of the compound in the assay medium. | Test the stability of the compound in the assay medium under the experimental conditions (e.g., temperature, incubation time). Prepare fresh working solutions for each experiment. |
| Precipitation of the compound in aqueous solution | Poor solubility or pH-dependent solubility. | Determine the solubility of the compound at different pH values. Consider the use of co-solvents or other formulation strategies to improve solubility. |
| Rapid color change of the solution | Accelerated degradation due to light or oxygen exposure. | Prepare and handle solutions under an inert atmosphere (e.g., nitrogen or argon) and protect from light by using amber vials or covering with aluminum foil. |
Potential Degradation Pathway
The following diagram illustrates the potential degradation pathways of this compound under stress conditions.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and assess the intrinsic stability of this compound.
1. Materials:
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This compound
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Methanol (HPLC grade)
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
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pH meter
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HPLC system with UV detector
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Photostability chamber
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Oven
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
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Incubate at 60°C for 24 hours.
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Neutralize with 0.1 N NaOH.
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Dilute to a final concentration of 100 µg/mL with mobile phase.
-
-
Base Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
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Incubate at 60°C for 24 hours.
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Neutralize with 0.1 N HCl.
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Dilute to a final concentration of 100 µg/mL with mobile phase.
-
-
Oxidative Degradation:
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To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
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Store at room temperature, protected from light, for 24 hours.
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Dilute to a final concentration of 100 µg/mL with mobile phase.
-
-
Thermal Degradation:
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Place a solid sample of the compound in an oven at 105°C for 24 hours.
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Dissolve the stressed sample in methanol to a concentration of 1 mg/mL and then dilute to 100 µg/mL with mobile phase.
-
-
Photolytic Degradation:
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Expose a solution of the compound (100 µg/mL in methanol) to UV light (254 nm) and visible light in a photostability chamber.
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Analyze samples at appropriate time intervals.
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-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Technical Support Center: N-Alkylation of Ethyl 3-Formyl-1H-indole-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the N-alkylation of ethyl 3-formyl-1H-indole-2-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the N-alkylation of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: I am not observing any formation of my desired N-alkylated product, or the yield is very low. What are the possible reasons and how can I improve it?
Answer: Low yields in the N-alkylation of this substrate can stem from several factors, primarily related to the reduced nucleophilicity of the indole nitrogen due to the two electron-withdrawing groups (ester at C2 and formyl at C3). Here are some troubleshooting steps:
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Incomplete Deprotonation: The indole N-H needs to be fully deprotonated to form the more nucleophilic indolate anion.
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Solution: Ensure you are using a sufficiently strong base. Sodium hydride (NaH) is a common choice. Use of 1.1 to 1.5 equivalents of the base is recommended to ensure complete deprotonation.[1] Consider switching to a stronger base if needed, but be mindful of potential side reactions.
-
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Reaction Conditions: The reaction may require more forcing conditions than for indoles with electron-donating groups.[2]
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Reagent Purity: The presence of water or other protic impurities can quench the base and the indolate anion.[1]
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Solution: Use anhydrous solvents (e.g., DMF, THF) and ensure your starting materials and alkylating agent are dry. Flame-drying the glassware under an inert atmosphere before starting the reaction is good practice.[1]
-
-
Steric Hindrance: If either your indole or the alkylating agent is sterically bulky, the reaction rate may be significantly reduced.[1]
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Solution: Consider using a less sterically hindered alkylating agent if possible. Longer reaction times may also be necessary.[1]
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Issue 2: Formation of Side Products
Question: My reaction is producing significant side products. What are they and how can I minimize their formation?
Answer: The primary side reaction of concern in indole alkylation is C3-alkylation. However, for this compound, the C3 position is already substituted, which significantly reduces the likelihood of C3-alkylation.[1] Other potential side reactions include:
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Reaction with the Formyl Group: The formyl group is susceptible to reaction with nucleophiles or under strongly basic conditions.
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Solution: Employ milder bases where possible, although this may be challenging given the electron-deficient nature of the indole. Careful control of reaction temperature and time is crucial.
-
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Ester Hydrolysis: If using aqueous bases or if there is water contamination, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid.[3]
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Solution: Use anhydrous conditions and non-aqueous workup procedures. If ester hydrolysis is desired, it can be performed in a subsequent step.[3]
-
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Degradation of Starting Material: Indoles can be unstable under strongly basic conditions or at high temperatures.[1]
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Solution: Monitor the reaction progress closely using TLC or LC-MS to avoid prolonged reaction times at high temperatures.[1]
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Frequently Asked Questions (FAQs)
Q1: Why is the N-alkylation of this compound challenging?
A1: The primary challenge arises from the electronic properties of the substrate. The ethyl carboxylate group at the C2 position and the formyl group at the C3 position are both electron-withdrawing. While these groups increase the acidity of the N-H bond, which facilitates deprotonation, they also significantly decrease the nucleophilicity of the indole nitrogen, making the subsequent alkylation step more difficult.[1][2]
Q2: What is the best base and solvent combination for this reaction?
A2: A strong base in a polar aprotic solvent is typically required. The most common system is sodium hydride (NaH) in anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[1] DMF is often preferred as it can enhance N-alkylation selectivity.[1][2]
Q3: Do I need to protect the formyl group?
A3: In many cases, protection of the formyl group is not necessary if the reaction conditions are carefully controlled. However, if you are observing side reactions involving the aldehyde, protection as an acetal might be considered. This would add extra steps to your synthesis (protection and deprotection).
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This will allow you to track the consumption of the starting material and the formation of the product, helping to determine the optimal reaction time.[1]
Data Presentation
Table 1: Influence of Reaction Parameters on N-Alkylation of Electron-Deficient Indoles
| Parameter | Effect on Reaction | Recommendations for this compound |
| Base Strength | A stronger base is needed for complete deprotonation due to the acidity of the N-H bond. | Sodium hydride (NaH) is a standard choice. |
| Solvent Polarity | Polar aprotic solvents are preferred to dissolve the indolate anion. | Anhydrous DMF is often favored to promote N-alkylation.[1][2] |
| Temperature | Higher temperatures can increase the reaction rate and favor the N-alkylated product.[1][2] | Start at room temperature and gradually increase to 80°C or higher if necessary.[2] |
| Alkylating Agent | More reactive alkylating agents (e.g., iodides > bromides > chlorides) can improve yields. | Use an appropriate alkylating agent based on the desired alkyl group. |
| Steric Hindrance | Increased steric bulk on the indole or alkylating agent can slow the reaction.[1] | Be prepared for longer reaction times with bulky substrates. |
Experimental Protocols
General Protocol for N-Alkylation using Sodium Hydride
This protocol is a general guideline and may require optimization for your specific alkylating agent.
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Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
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Dissolution: Dissolve the indole in anhydrous DMF (or THF) to a concentration of approximately 0.1-0.5 M.
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Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.5 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
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Stirring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.[1]
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Addition of Alkylating Agent: Cool the reaction mixture back to 0°C. Add the alkylating agent (1.0-1.2 eq.) dropwise to the reaction mixture.[1]
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Reaction: The reaction can be stirred at room temperature or heated as required. Monitor the progress of the reaction by TLC or LC-MS.[1]
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Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0°C.[1]
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Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
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Workup: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
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Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the N-alkylation of this compound.
Caption: Troubleshooting logic for low reaction yield in N-alkylation.
References
how to remove unreacted starting material from ethyl 3-formyl-1H-indole-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting material from ethyl 3-formyl-1H-indole-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material I need to remove from my this compound synthesis?
The most common unreacted starting material is ethyl 1H-indole-2-carboxylate. This is because the synthesis of this compound is often achieved through a Vilsmeier-Haack formylation reaction, which introduces a formyl group onto the C3 position of the indole ring of the starting material.
Q2: What are the primary methods for purifying this compound?
The two primary and most effective methods for removing unreacted ethyl 1H-indole-2-carboxylate from the desired product are column chromatography and recrystallization. The choice between these methods depends on the scale of the reaction, the impurity profile, and the desired final purity.
Q3: How can I monitor the progress of the purification?
Thin-layer chromatography (TLC) is an essential technique for monitoring the purification process. It allows for the rapid assessment of the separation of the product from the starting material and other impurities. A common mobile phase for analyzing indole derivatives is a mixture of ethyl acetate and hexane.[1] Due to the aromatic nature of these compounds, they can typically be visualized under UV light (254 nm).
Troubleshooting Guides
Issue 1: Poor Separation of Product and Starting Material on TLC
Problem: The spots for the starting material (ethyl 1H-indole-2-carboxylate) and the product (this compound) are too close together on the TLC plate, making it difficult to assess the purity and develop a column chromatography method.
Possible Causes & Solutions:
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Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for achieving good separation.
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Solution: Adjust the ratio of your ethyl acetate/hexane mobile phase. The product, being more polar due to the formyl group, should have a lower Rf value than the starting material.
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If the spots are too high on the plate (high Rf), decrease the polarity by reducing the proportion of ethyl acetate.
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If the spots are too low on the plate (low Rf), increase the polarity by increasing the proportion of ethyl acetate.
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Start with a low polarity mixture (e.g., 10-20% ethyl acetate in hexane) and gradually increase the ethyl acetate concentration.[2]
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Streaking of Spots: The compound may be interacting too strongly with the silica gel.
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Solution: Add a small amount (e.g., 0.5-1%) of a polar solvent like methanol or an acid like acetic acid to the mobile phase to improve the spot shape.
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Issue 2: Difficulty in Obtaining Pure Crystals During Recrystallization
Problem: After cooling the recrystallization solution, no crystals form, or an oil precipitates instead of solid crystals.
Possible Causes & Solutions:
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Solution is Not Saturated: The concentration of the product in the solvent is too low.
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Solution: Evaporate some of the solvent to increase the concentration and then allow the solution to cool again.
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Inappropriate Recrystallization Solvent: The chosen solvent may be too good a solvent for the product, even at low temperatures.
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Solution: Try a different solvent or a mixture of solvents. Ethanol is a commonly used solvent for recrystallizing indole derivatives.[1] If the product is too soluble in pure ethanol, you can try adding a co-solvent in which the product is less soluble (an anti-solvent), such as water or hexane, dropwise to the hot solution until it just starts to become cloudy, then redissolve by adding a minimal amount of hot ethanol and allow to cool.
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Presence of Impurities: Impurities can sometimes inhibit crystallization.
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Solution: If recrystallization fails, it may be necessary to first purify the material by column chromatography to remove the bulk of the impurities and then recrystallize the resulting partially purified product.
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Lack of Nucleation Sites: Crystal growth needs a starting point.
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Solution: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, if you have a small amount of pure product, you can add a "seed crystal" to the cooled solution to initiate crystallization.
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Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines the separation of this compound from unreacted ethyl 1H-indole-2-carboxylate using normal-phase column chromatography with silica gel.
1. Materials and Reagents:
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Crude reaction mixture
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Silica gel (60 Å, 230-400 mesh)
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Hexane (HPLC grade)
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Ethyl acetate (HPLC grade)
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TLC plates (silica gel coated)
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Glass column with a stopcock
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Collection tubes or flasks
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Rotary evaporator
2. Procedure:
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TLC Analysis:
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Develop a suitable solvent system using TLC. Start with a mixture of 20% ethyl acetate in hexane and adjust the ratio to achieve good separation between the starting material and the product (aim for a difference in Rf values of at least 0.2). The product should have a lower Rf than the starting material.
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Column Packing:
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Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).
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Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed. Drain the excess solvent until it is just above the silica level.
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Sample Loading:
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Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
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Carefully apply the sample to the top of the silica bed.
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Elution:
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Begin eluting with the low-polarity mobile phase. The less polar starting material will elute first.
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Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (gradient elution). This will help to elute the more polar product.
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Fraction Collection and Analysis:
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Collect fractions and monitor them by TLC to identify which fractions contain the pure product.
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Combine the fractions containing the pure this compound.
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Solvent Removal:
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Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
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Protocol 2: Purification by Recrystallization
This protocol describes the purification of this compound by recrystallization, which is effective when the unreacted starting material is present in smaller quantities.
1. Materials and Reagents:
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Crude product
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Ethanol (reagent grade or higher)
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Erlenmeyer flask
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Heating source (e.g., hot plate)
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Ice bath
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Buchner funnel and filter paper
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Vacuum flask
2. Procedure:
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Dissolution:
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Place the crude product in an Erlenmeyer flask.
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Add a minimal amount of hot ethanol and gently heat the mixture with swirling until the solid is completely dissolved.
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Cooling and Crystallization:
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Remove the flask from the heat and allow it to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation of Crystals:
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Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
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Drying:
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Dry the purified crystals under vacuum to remove any residual solvent.
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Data Presentation
| Parameter | Ethyl 1H-indole-2-carboxylate (Starting Material) | This compound (Product) |
| Molecular Weight | 189.21 g/mol [3] | 217.22 g/mol |
| Appearance | White to off-white solid | Yellowish solid[4] |
| Melting Point | 122-125 °C[5] | 186-188 °C |
| Polarity | Less polar | More polar |
| Solubility | Moderately soluble in organic solvents like ethanol and dichloromethane | Moderately soluble in organic solvents like ethanol and dichloromethane[6] |
Visualization
Caption: Decision workflow for purifying this compound.
References
optimizing catalyst loading for ethyl 3-formyl-1H-indole-2-carboxylate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ethyl 3-formyl-1H-indole-2-carboxylate, primarily via the Vilsmeier-Haack reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, with a focus on optimizing the loading of the Vilsmeier reagent (a complex of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)).
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Insufficient Reagent Loading: The amount of Vilsmeier reagent is too low to drive the reaction to completion. | Increase the equivalents of the pre-formed Vilsmeier reagent relative to the ethyl 1H-indole-2-carboxylate substrate. Start with 1.5 equivalents and consider increasing to 2.0 or 2.5 equivalents.[1] |
| Decomposition of Vilsmeier Reagent: The reagent is sensitive to moisture and should be prepared fresh for optimal reactivity. | Use anhydrous DMF and freshly distilled POCl₃. Prepare the reagent in situ just before adding the indole substrate. | |
| Low Reaction Temperature: The reaction may be too slow at lower temperatures, especially with an electron-deficient indole like ethyl 1H-indole-2-carboxylate. | After the initial addition of the substrate at 0-10°C, the reaction temperature can be gradually raised to 35-40°C to ensure completion. | |
| Incomplete Reaction: The reaction time may be insufficient for full conversion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending it. | |
| Formation of Multiple Products (Byproducts) | Excess Reagent Loading: Using a large excess of the Vilsmeier reagent can lead to di- or triformylation of the indole ring. | Carefully control the stoichiometry of the Vilsmeier reagent. Avoid using more than 3.0 equivalents unless empirical data for your specific substrate suggests otherwise. |
| High Reaction Temperature: Elevated temperatures can promote side reactions. | Maintain a controlled temperature throughout the reaction. The initial formation of the Vilsmeier reagent and the addition of the indole should be carried out at low temperatures (0-10°C). | |
| Presence of Water: Moisture can lead to the formation of unwanted byproducts. | Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | |
| Product is a Dark Oil or Difficult to Purify | Impure Reagents: Impurities in DMF or POCl₃ can lead to the formation of colored byproducts. | Use high-purity, anhydrous DMF and freshly distilled POCl₃. |
| Incomplete Hydrolysis: The intermediate iminium salt may not be fully hydrolyzed during the work-up. | Ensure the reaction mixture is thoroughly quenched with a sufficient volume of ice-water or a basic solution (e.g., saturated sodium bicarbonate) and stirred vigorously to facilitate complete hydrolysis. | |
| Product Degradation: The product may be sensitive to strongly acidic or basic conditions during work-up. | Neutralize the reaction mixture carefully and avoid prolonged exposure to harsh pH conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal ratio of POCl₃ to DMF for preparing the Vilsmeier reagent?
A1: A slight excess of POCl₃ to DMF is often used, with a typical molar ratio of about 1.1:1. However, for practical purposes, a 1:1 ratio is commonly employed, and the key is to control the equivalents of the resulting Vilsmeier reagent relative to the indole substrate.
Q2: How does the electron-withdrawing nature of the ethyl ester group on the indole ring affect the reaction?
A2: The ethyl ester group at the 2-position is electron-withdrawing, which deactivates the indole ring towards electrophilic substitution. This can make the formylation at the 3-position more challenging compared to unsubstituted indole. Consequently, slightly more forcing conditions, such as a higher loading of the Vilsmeier reagent or a moderate increase in reaction temperature after the initial addition, may be necessary to achieve a good yield.
Q3: Can I use a solvent other than DMF for this reaction?
A3: In the Vilsmeier-Haack reaction, DMF serves as both a solvent and a reagent. While other solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can be used to dissolve the indole substrate before its addition to the Vilsmeier reagent, DMF is essential for the formation of the reactive electrophile.
Q4: My final product is showing a peak in the NMR consistent with a nitrile. What could be the cause?
A4: The formation of a nitrile byproduct, 3-cyano-1H-indole-2-carboxylate, can occur under certain conditions. This is often attributed to the reaction of the intermediate iminium salt with nitrogen-containing species that can be present as impurities. To minimize this, use high-purity reagents and ensure the reaction is performed under a dry, inert atmosphere.
Q5: What is the best way to purify the final product?
A5: After aqueous work-up, the crude this compound often precipitates as a solid. This solid can be collected by filtration and purified by recrystallization, typically from ethanol or a mixture of ethanol and water. If the product is an oil or does not precipitate, extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) followed by column chromatography on silica gel is a common purification method.
Data Presentation
Table 1: Effect of Vilsmeier Reagent Loading on the Yield of 3-Formylindole
| Entry | Equivalents of Vilsmeier Reagent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 1.2 | 35 | 2 | 75 |
| 2 | 1.5 | 35 | 2 | 88 |
| 3 | 2.0 | 35 | 2 | 92 |
| 4 | 2.5 | 35 | 2 | 91 |
Note: This data is illustrative for a generic indole and actual results for ethyl 1H-indole-2-carboxylate may vary. Empirical optimization is recommended.
Experimental Protocols
1. Preparation of the Vilsmeier Reagent
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To a three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents).
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Cool the flask to 0°C in an ice bath.
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Slowly add phosphorus oxychloride (POCl₃, 1.5 to 2.0 equivalents) dropwise to the stirred DMF solution over 30 minutes, ensuring the temperature is maintained below 10°C.
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After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes. The resulting pale yellow to colorless solution is the Vilsmeier reagent.
2. Synthesis of this compound
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Dissolve ethyl 1H-indole-2-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM).
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Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0-10°C over a period of 30-60 minutes.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 35-40°C for 1-3 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
3. Work-up and Purification
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Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice with vigorous stirring.
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Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
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The product, this compound, should precipitate as a pale yellow solid.
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Collect the solid by vacuum filtration and wash it thoroughly with cold water.
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Dry the solid under vacuum.
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For further purification, recrystallize the crude product from ethanol.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing the synthesis of this compound.
References
troubleshooting guide for the synthesis of substituted indole-2-carboxylates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted indole-2-carboxylates. This guide addresses common issues encountered during key synthetic methodologies, offering practical solutions and detailed protocols.
I. General Troubleshooting
This section addresses broad challenges that can arise during the synthesis of indole-2-carboxylates, irrespective of the specific synthetic route employed.
Q1: My reaction is resulting in a very low yield or no product at all. What are the general factors I should investigate?
A1: Low yields are a frequent challenge in indole synthesis. Several factors can contribute to this issue, including suboptimal reaction conditions, the stability of reactants or intermediates, and the presence of interfering functional groups. For instance, the widely used Fischer indole synthesis is known to be sensitive to both temperature and the strength of the acid catalyst.[1][2] To systematically troubleshoot low yields, consider the following:
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Purity of Starting Materials: Ensure the purity of your starting materials, such as arylhydrazines and carbonyl compounds, as impurities can lead to undesired side reactions.[2]
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Reaction Conditions: Systematically optimize reaction parameters, including temperature, reaction time, and catalyst concentration.
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Protecting Groups: If your starting materials contain sensitive functional groups, the use of appropriate protecting groups is crucial. For the indole nitrogen, common protecting groups include Boc, tosyl, and SEM.[2]
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Choice of Synthetic Route: The efficiency of indole synthesis is highly dependent on the desired substitution pattern. Some synthetic methods are inherently better suited for specific substitution patterns than others.
Q2: I am observing the formation of a dark, tarry substance in my reaction mixture. What causes this and how can I prevent it?
A2: Tar formation is a common issue, particularly in acid-catalyzed reactions like the Fischer indole synthesis, which often employ high temperatures. These harsh conditions can lead to the decomposition of starting materials, intermediates, or the final product, resulting in the formation of polymeric byproducts.
To mitigate tar formation:
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Optimize Temperature: Avoid excessively high temperatures. The optimal temperature is highly dependent on the specific substrates and catalyst being used. It is advisable to start with milder conditions and gradually increase the temperature.
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Choice of Acid Catalyst: The strength of the acid catalyst is critical. A catalyst that is too strong can promote decomposition, while one that is too weak may not facilitate the desired reaction. Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃). Polyphosphoric acid (PPA) is often effective for less reactive substrates.
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Microwave-Assisted Synthesis: This technique can sometimes offer rapid heating and improved yields in shorter reaction times, potentially minimizing the formation of degradation products.
Q3: My final product is difficult to purify. What are some common purification challenges and how can I address them?
A3: The purification of indole derivatives can be challenging due to their polarity and potential instability on silica gel. Common issues include peak tailing during column chromatography and decomposition.
Here are some strategies to improve purification:
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Deactivate Silica Gel: The acidic nature of silica gel can cause degradation of sensitive indole compounds. To counter this, you can deactivate the silica gel by pre-treating the column with a mobile phase containing a small amount of a base, such as triethylamine (typically 1-3%).[3]
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Alternative Stationary Phases: If your compound is unstable on silica, consider using a more neutral stationary phase like alumina or Florisil.[3]
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Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify an optimal solvent system that provides good separation (ideally an Rf value of 0.2-0.4 for your product). For highly polar indoles, a mixture of dichloromethane and methanol is often effective.[3]
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Dry Loading: For compounds that are not readily soluble in the mobile phase, "dry loading" can be beneficial. This involves adsorbing the crude product onto a small amount of silica gel, which is then added to the top of the column.[3]
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Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures.
II. Fischer Indole Synthesis
The Fischer indole synthesis is a versatile and widely used method for preparing indoles from an arylhydrazine and an aldehyde or ketone in the presence of an acid catalyst.[2][4]
Q4: My Fischer indole synthesis is failing, especially when I attempt to synthesize C3 N-substituted indoles. Why is this happening?
A4: This is a known limitation of the Fischer indole synthesis. The issue often arises from a competing reaction pathway involving the cleavage of the N-N bond in the hydrazone intermediate. Electron-donating groups on the carbonyl starting material can stabilize a cationic intermediate that favors this N-N bond cleavage, thereby preventing the necessary[5][5]-sigmatropic rearrangement required for indole formation.[1][6][7] In such cases, using Lewis acids like ZnCl₂ or ZnBr₂ instead of protic acids may improve the yield of the desired cyclization.[1]
Q5: I am using an unsymmetrical ketone in my Fischer indole synthesis and obtaining a mixture of regioisomers. How can I control the selectivity?
A5: When an unsymmetrical ketone is used, enolization can occur on either side of the carbonyl group, leading to two different[5][5]-sigmatropic rearrangements and, consequently, a mixture of two regioisomeric indole products.[1] The selectivity is highly dependent on the reaction conditions. Generally, enolization is favored at the less sterically hindered position. The use of weaker acid catalysts can often lead to a decrease in selectivity.[1]
Q6: What are common side products in the Fischer indole synthesis besides regioisomers?
A6: Several side products can form during the Fischer indole synthesis, complicating the purification process. These include:
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Aldol Condensation Products: The acidic conditions can promote the self-condensation of the starting aldehyde or ketone.[2]
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Friedel-Crafts Products: Strong acids may lead to undesired electrophilic aromatic substitution reactions.[1]
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Aniline and other Cleavage Products: As mentioned in Q4, cleavage of the N-N bond can generate byproducts such as aniline derivatives.[1]
III. Bartoli Indole Synthesis
The Bartoli indole synthesis is a valuable method for preparing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[8][9][10]
Q7: My Bartoli indole synthesis is not working or giving very low yields. What is the most likely reason?
A7: The success of the Bartoli indole synthesis is highly dependent on the presence of a substituent at the ortho-position to the nitro group on the starting nitroarene.[9] The reaction is often completely unsuccessful without this ortho-substituent.[1]
Q8: Does the nature of the ortho-substituent affect the reaction yield in the Bartoli synthesis?
A8: Yes, sterically demanding ortho-substituents generally lead to higher reaction yields.[11] The steric bulk is thought to facilitate the key[5][5]-sigmatropic rearrangement step in the reaction mechanism.[9]
Q9: I am having trouble with my Grignard reagent in the Bartoli synthesis. What are some common issues?
A9: The quality of the Grignard reagent is crucial for the success of the Bartoli synthesis. Common problems include:
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Poor Reagent Quality: The Grignard reagent may not have formed efficiently or may have degraded due to exposure to moisture or air. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere.
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Starting Material Quality: The magnesium turnings should be fresh and activated. Activation can often be initiated with a small crystal of iodine or 1,2-dibromoethane.
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Side Reactions: Grignard reagents are strong bases and can be quenched by any protic source in the reaction mixture.
IV. Hemetsberger Indole Synthesis
The Hemetsberger indole synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester.[12][13]
Q10: The synthesis of the 2-azido-propenoic ester precursor for the Hemetsberger synthesis is giving me a low yield. How can I improve this?
A10: The formation of the ethyl α-azido-β-arylacrylate precursor via a Knoevenagel-type condensation can be challenging. The use of a sacrificial electrophile, such as ethyl trifluoroacetate, has been shown to significantly increase the isolated yields of these precursors.[14] It has also been noted that the α-azido-β-arylacrylates can often be used in the subsequent thermolysis step without prior purification.[14]
Q11: Are there any known issues with the stability of the starting materials for the Hemetsberger synthesis?
A11: Yes, the Hemetsberger synthesis is not as popular as other methods due to the lack of stability and difficulty in synthesizing the 2-azido-propenoic ester starting material.[12][13] These compounds can be sensitive and require careful handling.
V. Side Reactions and Prevention
Q12: I am observing hydrolysis of my indole-2-carboxylate ester during the workup. How can I prevent this?
A12: Hydrolysis of the ester group to the corresponding carboxylic acid can occur under either acidic or basic workup conditions. To minimize hydrolysis:
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Use Mild Conditions: Employ mild acidic or basic conditions for your workup. For example, use a saturated aqueous solution of sodium bicarbonate for neutralization instead of stronger bases like sodium hydroxide.
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Control Temperature: Perform the workup at low temperatures (e.g., in an ice bath) to reduce the rate of hydrolysis.
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Minimize Contact Time: Minimize the time your product is in contact with aqueous acidic or basic solutions.
Q13: My indole-2-carboxylic acid is decarboxylating during the reaction or workup. What can I do to prevent this?
A13: Decarboxylation of indole-2-carboxylic acids can be promoted by heat and acidic conditions. To avoid this:
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Avoid High Temperatures: If possible, conduct your reaction and workup at lower temperatures.
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Neutralize Carefully: After the reaction, carefully neutralize any acid catalysts with a mild base at a low temperature.
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Alternative Synthetic Strategy: If decarboxylation is a persistent issue, consider synthesizing the indole-2-carboxylate ester and then hydrolyzing it to the carboxylic acid in a separate, final step under carefully controlled, mild conditions.[15]
Q14: I am getting a mixture of N-alkylated and C3-alkylated products. How can I control the regioselectivity?
A14: The C3 position of the indole ring is often more nucleophilic than the nitrogen atom, leading to competitive C-alkylation. To favor N-alkylation:
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Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF generally favors N-alkylation. The base deprotonates the indole nitrogen, increasing its nucleophilicity. Incomplete deprotonation can lead to a higher proportion of C3-alkylation.
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Reaction Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product.
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Protecting Groups: In some cases, introducing a temporary protecting group at the C3 position can block C-alkylation, directing the reaction exclusively to the nitrogen atom.
VI. Data Presentation
Table 1: Comparison of Yields for Fischer Indole Synthesis with Different Catalysts
| Phenylhydrazine Derivative | Carbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylhydrazine | Ethyl pyruvate | Polyphosphoric acid | - | 100 | 2 | 41 | [16] |
| Phenylhydrazine | Pyruvic acid | p-Toluenesulfonic acid | Microwave | - | 0.05 | 91 | [17] |
| Phenylhydrazine | Cyclohexanone | Zinc chloride | Microwave | - | 0.05 | 76 | [17] |
| 4-Methoxyphenylhydrazine | Ethyl pyruvate | Acetic acid | Acetic acid | 120 | - | 60 | [16] |
| 2-Tosyloxyphenylhydrazine | Ethyl pyruvate | Polyphosphoric acid | - | - | - | 41 | [16] |
Table 2: Representative Yields for the Bartoli Indole Synthesis
| Ortho-Substituted Nitroarene | Vinyl Grignard Reagent | Yield (%) | Reference |
| o-Nitrotoluene | Vinylmagnesium bromide | 70-80 | [8] |
| 2-Chloronitrobenzene | Vinylmagnesium bromide | 40-60 | [5] |
| 2-Bromonitrobenzene | Vinylmagnesium bromide | 50-70 | [5] |
| 2-Iodonitrobenzene | Vinylmagnesium bromide | 60-75 | [5] |
| 2-Methyl-6-nitrotoluene | Vinylmagnesium bromide | >80 | [9] |
Table 3: Representative Yields for the Hemetsberger Indole Synthesis
| 3-Aryl-2-azido-propenoic Ester | Solvent | Temperature (°C) | Yield (%) | Reference |
| Ethyl 2-azido-3-phenylpropenoate | Xylene | 140 | >70 | [12] |
| Ethyl 2-azido-3-(4-methoxyphenyl)propenoate | Xylene | 140 | 89 | [18] |
| Ethyl 2-azido-3-(3-methoxyphenyl)propenoate | Xylene | 140 | 75-85 | [14] |
| Ethyl 2-azido-3-(2-chlorophenyl)propenoate | Xylene | 140 | 70-80 | [16] |
VII. Experimental Protocols
Protocol 1: Fischer Indole Synthesis of Ethyl Indole-2-carboxylate [17]
-
Hydrazone Formation: In a round-bottom flask, combine phenylhydrazine (1.0 eq) and ethyl pyruvate (1.05 eq) in glacial acetic acid.
-
Cyclization: Add polyphosphoric acid (PPA) to the mixture with stirring.
-
Heating: Heat the reaction mixture to 100°C for 2-4 hours, monitoring the progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Bartoli Indole Synthesis of 7-Chloroindole [8]
-
Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add a solution of 2-chloronitrobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -20°C in a dry ice/acetone bath.
-
Grignard Addition: Slowly add vinylmagnesium bromide (3.0 eq) via a syringe pump, maintaining the internal temperature below -15°C.
-
Reaction: Stir the mixture at -20°C for 1 hour.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.
Protocol 3: Hemetsberger Indole Synthesis of Ethyl Indole-2-carboxylate [12][13]
-
Thermolysis: In a round-bottom flask fitted with a reflux condenser, dissolve ethyl 2-azido-3-phenylpropenoate (1.0 eq) in xylene.
-
Heating: Heat the solution to reflux (approximately 140°C) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Solvent Removal: Cool the reaction mixture to room temperature and remove the xylene under reduced pressure.
-
Purification: Purify the resulting crude ethyl indole-2-carboxylate by column chromatography on silica gel or by recrystallization.
Protocol 4: N-Boc Protection of an Indole-2-carboxylate [19]
-
Reaction Setup: To a solution of the indole-2-carboxylate (1.0 eq) in anhydrous THF, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Base Addition: Add triethylamine (1.5 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature overnight.
-
Workup: Quench the reaction with water and extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by column chromatography.
VIII. Visualizations
Caption: A generalized experimental workflow for the Fischer indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Indoles via Knoevenagel–Hemetsberger reaction sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 17. CN104402795A - Synthetic method of substituted indol-2-formic acid - Google Patents [patents.google.com]
- 18. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 19. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
scale-up considerations and challenges for ethyl 3-formyl-1H-indole-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of ethyl 3-formyl-1H-indole-2-carboxylate.
Troubleshooting Guides
This section addresses common issues encountered during the Vilsmeier-Haack formylation of ethyl 1H-indole-2-carboxylate.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Degraded Reagents | Use fresh, anhydrous N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). Older bottles of DMF may contain dimethylamine, which can lead to side reactions. POCl₃ is highly sensitive to moisture. |
| Incomplete Vilsmeier Reagent Formation | Ensure the Vilsmeier reagent is prepared at a low temperature (typically 0-10°C) with vigorous stirring to ensure complete formation of the chloroiminium salt. |
| Insufficient Reaction Temperature | While the initial formation of the Vilsmeier reagent requires low temperatures, the subsequent formylation of the indole may require gentle heating. Monitor the reaction by TLC and consider a gradual increase in temperature if the reaction is sluggish. |
| Premature Quenching | Ensure the reaction has gone to completion before quenching with water or a basic solution. Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC). |
| Substrate Quality | Ensure the starting material, ethyl 1H-indole-2-carboxylate, is of high purity. Impurities can interfere with the reaction. |
Problem 2: Formation of a Dark, Tarry Residue
| Possible Cause | Troubleshooting Steps |
| Reaction Overheating | The Vilsmeier-Haack reaction is exothermic, especially during the formation of the reagent and the quenching step. Maintain strict temperature control throughout the process. Use an ice-salt bath for better temperature management during reagent preparation. Add reagents dropwise to control the exotherm. On a larger scale, consider a reactor with efficient cooling. |
| High Reaction Temperature | Indole and its derivatives can be sensitive to strongly acidic conditions at elevated temperatures, leading to polymerization. Avoid excessive heating during the formylation step. |
| Localized Hotspots | Ensure vigorous and efficient stirring to prevent the formation of localized areas of high temperature, which can initiate polymerization. |
Problem 3: Product is Difficult to Purify
| Possible Cause | Troubleshooting Steps |
| Presence of Colored Impurities | The crude product may contain colored impurities from side reactions. Consider treating the crude product with activated charcoal during recrystallization. |
| Oily Product | If the product oils out during crystallization, try using a different solvent system or a slower cooling rate. Seeding with a small crystal of pure product can also induce crystallization. |
| Co-precipitation of Byproducts | If byproducts are co-precipitating with the desired product, a column chromatography step may be necessary. Silica gel with a gradient elution of ethyl acetate in hexane is a common choice. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for the Vilsmeier-Haack reaction of ethyl 1H-indole-2-carboxylate?
A1: Typically, a slight excess of the Vilsmeier reagent is used to ensure complete conversion of the starting material. A common stoichiometry is 1.1 to 1.5 equivalents of phosphorus oxychloride relative to the indole substrate, and DMF is often used as both a reagent and a solvent.
Q2: What are the primary safety concerns when scaling up this reaction?
A2: The primary safety concern is the thermal hazard associated with the exothermic formation of the Vilsmeier reagent and the quenching process. The Vilsmeier reagent itself can be thermally unstable. It is crucial to have robust temperature control and an understanding of the reaction's thermal profile, which can be obtained through calorimetric studies before attempting a large-scale reaction. Phosphorus oxychloride is corrosive and reacts violently with water, requiring careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Q3: Can I pre-form the Vilsmeier reagent and store it?
A3: While possible to store the Vilsmeier reagent at low temperatures (-20°C) if dissolved in a suitable solvent like acetonitrile, it is generally recommended to generate it in situ and use it immediately. This is because the reagent is moisture-sensitive and can degrade over time. For larger-scale operations, a continuous flow setup where the reagent is generated and consumed in a continuous stream can be a safer alternative to a large batch reaction.
Q4: What are the expected byproducts in this reaction?
A4: The main byproducts can include unreacted starting material, polymeric tars from the degradation of the indole ring under acidic conditions, and potentially di-formylated products if the reaction conditions are too harsh. The formation of colored impurities is also common.
Q5: What is the best method for purifying this compound on a large scale?
A5: Recrystallization is the most common and scalable method for purifying the final product. Ethanol is a frequently used solvent for this purpose. For larger quantities, it's important to control the cooling rate to obtain a crystalline solid that is easy to filter and dry. If significant impurities are present, a plug filtration through silica gel might be necessary before the final crystallization.
Data Presentation
Table 1: Effect of Temperature on Reaction Yield (Illustrative)
| Reaction Temperature (°C) | Typical Reaction Time (h) | Observed Yield (%) | Notes |
| 0 - 10 | 4 - 6 | 60 - 75 | Slower reaction rate, cleaner reaction profile. |
| 20 - 25 (Room Temp) | 2 - 4 | 75 - 85 | Optimal balance of reaction rate and purity. |
| 40 - 50 | 1 - 2 | 70 - 80 | Faster reaction, but increased risk of byproduct formation. |
| > 60 | < 1 | < 60 | Significant decomposition and tar formation observed. |
Note: These are representative values and can vary based on the specific scale and reaction conditions.
Table 2: Effect of Reagent Stoichiometry on Product Purity (Illustrative)
| Equivalents of POCl₃ | Product Purity by HPLC (%) | Unreacted Starting Material (%) | Notes |
| 1.0 | ~90 | ~8 | Incomplete conversion. |
| 1.2 | >95 | <2 | Good conversion with minimal byproducts. |
| 1.5 | >95 | <1 | Complete conversion, slight increase in colored impurities. |
| 2.0 | ~92 | <1 | Increased formation of byproducts and colored impurities. |
Experimental Protocols
Key Experiment: Vilsmeier-Haack Formylation of Ethyl 1H-indole-2-carboxylate (Gram Scale)
Materials:
-
Ethyl 1H-indole-2-carboxylate (1.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (used as solvent and reagent)
-
Phosphorus oxychloride (POCl₃) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0°C using an ice-salt bath. Slowly add POCl₃ (1.2 eq) dropwise to the stirred DMF, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0°C for 30 minutes.
-
Formylation Reaction: Dissolve ethyl 1H-indole-2-carboxylate (1.0 eq) in anhydrous DCM. Add this solution dropwise to the prepared Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture back to 0°C and carefully quench by slowly adding it to a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution until the pH is neutral (pH 7-8). This step is highly exothermic and should be performed with caution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from hot ethanol to yield pure this compound as a solid.
Visualizations
Caption: Experimental workflow for the Vilsmeier-Haack synthesis.
Caption: Troubleshooting logic for common synthesis issues.
Validation & Comparative
comparative analysis of different synthetic routes to ethyl 3-formyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic routes to ethyl 3-formyl-1H-indole-2-carboxylate, a key intermediate in the synthesis of numerous biologically active compounds. The following sections detail common synthetic methodologies, presenting quantitative data, experimental protocols, and workflow visualizations to aid in the selection of the most suitable route for your research and development needs.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be achieved through several distinct chemical transformations. The choice of method often depends on factors such as starting material availability, desired yield and purity, scalability, and reaction conditions. Below is a summary of the most common and effective routes.
| Synthetic Route | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purity | Advantages | Disadvantages |
| Vilsmeier-Haack Formylation | Ethyl 1H-indole-2-carboxylate | POCl₃, DMF | 0 °C to RT | High (typically >90%) | High | High yield, reliable, relatively simple procedure. | Use of stoichiometric and corrosive POCl₃. |
| Japp-Klingemann/Fischer Indole Synthesis | Substituted Aniline, Diethyl acetamidomalonate | NaNO₂, HCl, NaOH, Acetic Acid, PPA | Multi-step, variable | Moderate to Good (overall) | Good | Access to diverse substituted indoles. | Multi-step synthesis, potentially lower overall yield. |
| Catalytic Vilsmeier-Haack Formylation | Ethyl 1H-indole-2-carboxylate | Phosphine oxide catalyst, silane, bromo-ester | Room Temperature | Good to Excellent | High | Avoids stoichiometric POCl₃, mild conditions. | Requires a specific catalyst, may need optimization. |
| Reimer-Tiemann Formylation | Ethyl 1H-indole-2-carboxylate | CHCl₃, NaOH | Elevated temperature | Low to Moderate | Often poor | Uses inexpensive reagents. | Low yields, potential for side products (e.g., ring expansion to quinolines), harsh basic conditions.[1] |
Experimental Protocols
Vilsmeier-Haack Formylation
This is the most common and high-yielding method for the formylation of ethyl 1H-indole-2-carboxylate.
Protocol:
-
In a round-bottom flask, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) to the cooled DMF with stirring, maintaining the temperature at 0 °C. The mixture is stirred for 30 minutes to form the Vilsmeier reagent.
-
Dissolve ethyl 1H-indole-2-carboxylate (1 equivalent) in DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture into crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Recrystallization from ethanol affords pure this compound.
Multi-Step Synthesis via Japp-Klingemann Reaction and Fischer Indole Synthesis
This route builds the indole ring system first, followed by formylation.
Step 2a: Japp-Klingemann Reaction to form Ethyl 2-(phenylhydrazono)propanoate
-
Dissolve aniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water, and cool to 0-5 °C.
-
Add a solution of sodium nitrite (1 equivalent) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, dissolve diethyl acetamidomalonate (1 equivalent) in ethanol and add a solution of sodium hydroxide.
-
Slowly add the cold diazonium salt solution to the malonate solution with vigorous stirring.
-
Acidify the mixture with acetic acid. The resulting phenylhydrazone precipitates and is collected by filtration.
Step 2b: Fischer Indole Synthesis to form Ethyl 1H-indole-2-carboxylate
-
Heat the dried ethyl 2-(phenylhydrazono)propanoate (1 equivalent) in polyphosphoric acid (PPA) at 80-100 °C for 1-2 hours.
-
Cool the reaction mixture and pour it into ice water.
-
The precipitated ethyl 1H-indole-2-carboxylate is collected by filtration, washed with water, and dried.
Step 2c: Vilsmeier-Haack Formylation
Follow the protocol described in section 1.
Catalytic Vilsmeier-Haack Formylation
This method offers a milder alternative to the traditional Vilsmeier-Haack reaction.
Protocol:
-
To a solution of ethyl 1H-indole-2-carboxylate (1 equivalent) in an anhydrous solvent (e.g., acetonitrile) is added a phosphine oxide catalyst (e.g., 3-methyl-1-phenyl-2-phospholene 1-oxide, 0.15 equivalents).
-
Sequentially add a bromo-ester (e.g., diethyl bromomalonate, 1.2 equivalents), N,N-dimethylformamide (1.5 equivalents), and a silane (e.g., phenylsilane, 1.5 equivalents).
-
Stir the reaction mixture at room temperature for 16-24 hours.
-
Quench the reaction with an aqueous solution of sodium hydroxide (2 M).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Vilsmeier-Haack Formylation Workflow.
Caption: Japp-Klingemann/Fischer Indole Synthesis Pathway.
Caption: Catalytic Vilsmeier-Haack Reaction Workflow.
References
Unambiguous Structural Verification of Ethyl 3-formyl-1H-indole-2-carboxylate: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods
For Immediate Release
This guide provides a comparative analysis of analytical techniques for the structural validation of ethyl 3-formyl-1H-indole-2-carboxylate, a key intermediate in the synthesis of various biologically active compounds. While X-ray crystallography remains the gold standard for unequivocal structure determination, a combination of spectroscopic methods provides a robust and more routinely accessible alternative for confirmation. This document outlines the experimental data and protocols for researchers, scientists, and professionals in drug development.
At a Glance: Structural Validation Techniques
| Analytical Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, and crystal packing information. | Provides definitive and unambiguous structural proof. | Requires a single, high-quality crystal; can be time-consuming. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the chemical environment of individual atoms (¹H and ¹³C), connectivity, and stereochemistry. | Non-destructive, provides rich structural information in solution. | Does not provide bond lengths or angles directly; complex spectra can be challenging to interpret fully. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. | Fast, simple, and requires a small amount of sample. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry (MS) | The mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. | High sensitivity, provides molecular formula confirmation. | Does not provide information on the connectivity of atoms. |
Comparative Data for this compound
While a specific single-crystal X-ray structure for this compound is not publicly available in crystallographic databases, the following sections detail the expected outcomes and compare them with comprehensive spectroscopic data that have been used to confirm its structure.[1]
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 12.80 | s | - | NH |
| 10.30 | s | - | CHO |
| 8.15 | d | 7.9 | Ar-H |
| 7.65 | d | 8.3 | Ar-H |
| 7.40 | t | 7.7 | Ar-H |
| 7.20 | t | 7.5 | Ar-H |
| 4.40 | q | 7.1 | OCH₂ |
| 1.40 | t | 7.1 | CH₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 188.4 | CHO |
| 161.0 | C=O (ester) |
| 136.6 | Ar-C |
| 133.5 | Ar-C |
| 126.7 | Ar-C |
| 125.6 | Ar-C |
| 124.3 | Ar-C |
| 123.2 | Ar-C |
| 119.3 | Ar-C |
| 114.0 | Ar-C |
| 62.0 | OCH₂ |
| 14.5 | CH₃ |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| 3232 | N-H stretch |
| 1723 | C=O stretch (ester) |
| 1635 | C=O stretch (aldehyde) |
| 1576, 1533 | C=C stretch (aromatic) |
Table 4: Mass Spectrometry Data
| m/z | Assignment |
| 217 | [M]⁺ (Molecular Ion) |
Experimental Protocols
X-ray Crystallography (General Protocol)
Single crystal X-ray diffraction analysis would be the definitive method for the structural validation of this compound.
Methodology:
-
Crystal Growth: High-quality single crystals of the compound would be grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield a final, accurate 3D structure.
Spectroscopic Analysis
The following protocols are based on published data for the characterization of this compound.[1]
¹H and ¹³C NMR Spectroscopy
-
Instrument: Bruker Avance DPX 300 (300 MHz) spectrometer.[1]
-
Solvent: Deuterated dimethyl sulfoxide ([D₆]-DMSO).[1]
-
Internal Standard: Tetramethylsilane (TMS).[1]
-
Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the spectrum is acquired. The chemical shifts are reported in parts per million (ppm) relative to the internal standard.
Infrared (IR) Spectroscopy
-
Instrument: Perkin-Elmer 1310 infrared spectrophotometer.[1]
-
Sample Preparation: The solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.
-
Procedure: The KBr pellet is placed in the sample holder of the spectrophotometer, and the IR spectrum is recorded.
Mass Spectrometry (MS)
-
Instrument: AutoSpecQ spectrometer.[1]
-
Ionization Method: Electron Ionization (EI).[1]
-
Procedure: A small amount of the sample is introduced into the mass spectrometer, where it is ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Workflow and Pathway Diagrams
Caption: Workflow for the structural validation of a synthesized compound.
Caption: Logical relationship between X-ray crystallography and spectroscopic methods.
References
Limited In Vitro Biological Data Available for Ethyl 3-Formyl-1H-indole-2-carboxylate Derivatives
A comprehensive review of published scientific literature reveals a significant scarcity of specific in vitro biological evaluation data for a series of ethyl 3-formyl-1H-indole-2-carboxylate derivatives. While the broader indole scaffold is a well-established pharmacophore with numerous studies detailing the synthesis and biological activities of various derivatives, data focusing on the combined "ethyl ester at position 2" and "formyl group at position 3" substitution pattern is sparse. This lack of available comparative data prevents the creation of a detailed comparison guide as initially requested.
While direct comparisons are not feasible, this report provides an overview of the biological activities observed in structurally related indole derivatives to offer context for potential areas of investigation for this compound and its analogs. The primary biological activities reported for various indole-2-carboxylate and 3-formyl-indole derivatives include anticancer, antimicrobial, and antiviral properties.
General Biological Activities of Related Indole Derivatives
Indole-based compounds are known to exhibit a wide range of biological activities. The indole nucleus is a key structural motif in many natural products and synthetic drugs. Modifications at various positions on the indole ring, including the N1, C2, and C3 positions, have led to the discovery of potent therapeutic agents.
Anticancer Activity
Numerous indole derivatives have been investigated for their potential as anticancer agents. The mechanisms of action are diverse and include the inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis. For instance, some indole-2-carboxamide derivatives have shown potent antiproliferative activity against various cancer cell lines. While no specific data is available for this compound derivatives, the presence of the indole core suggests this is a potential area for evaluation.
Antimicrobial Activity
The indole scaffold is also a promising framework for the development of new antimicrobial agents. Derivatives of indole have been reported to possess antibacterial and antifungal activities. The mode of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.
Experimental Protocols
For researchers interested in the in vitro biological evaluation of novel this compound derivatives, the following is a generalized protocol for a standard cytotoxicity assay.
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. The final concentration of DMSO should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100
-
-
The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
Experimental Workflow
The following diagram illustrates a general workflow for the in vitro biological evaluation of a new chemical entity.
A Comparative Guide to the Synthesis of Ethyl 3-formyl-1H-indole-2-carboxylate: Reproducibility and Robustness
For researchers and professionals in drug development and organic synthesis, the reliable production of key intermediates is paramount. Ethyl 3-formyl-1H-indole-2-carboxylate is a valuable building block in the synthesis of various biologically active compounds. This guide provides a comparative analysis of the common methods for its synthesis, focusing on reproducibility, robustness, and overall efficiency, supported by experimental data from the literature.
Comparison of Synthesis Methods
The two primary methods for the formylation of ethyl 1H-indole-2-carboxylate are the Vilsmeier-Haack reaction and the Reimer-Tiemann reaction. The following table summarizes the key quantitative and qualitative aspects of each method.
| Parameter | Vilsmeier-Haack Reaction | Reimer-Tiemann Reaction |
| Typical Yield | Good to Excellent (A recent catalytic version reported a 77% yield for a similar indole substrate)[1][2] | Generally low and variable[3][4] |
| Product Purity | High (>98% reported for a similar indole substrate)[1][2] | Often requires extensive purification due to side products[3] |
| Reaction Time | Typically a few hours to overnight[1] | Can require several hours of reflux[5] |
| Reproducibility | Generally high and predictable | Poor, susceptible to side reactions[3] |
| Robustness | Tolerant of various functional groups[1][2] | Sensitive to substrate and reaction conditions; risk of abnormal products[3] |
| Key Reagents | POCl₃ (or other activating agent) and DMF | Chloroform (CHCl₃) and a strong base (e.g., NaOH) |
| Reaction Conditions | Mild to moderate temperatures | Requires heating/reflux, often in a biphasic system[5][6] |
| Primary Side Reactions | Generally clean, with minimal side products | Ring expansion to form quinoline derivatives, dichlorocarbene reacting with other functional groups[3][6] |
Experimental Protocols
Vilsmeier-Haack Reaction (Catalytic Version)
This method, adapted from a procedure for the deuterated formylation of indole, is recommended for its high yield, purity, and milder conditions.[1][7]
Materials:
-
Ethyl 1H-indole-2-carboxylate
-
3-Methyl-1-phenyl-2-phospholene 1-oxide (catalyst)
-
Anhydrous acetonitrile (MeCN)
-
Diethyl bromomalonate (DEBM)
-
N,N-Dimethylformamide (DMF)
-
Phenylsilane (PhSiH₃)
-
2 M Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried flask under an argon atmosphere, add ethyl 1H-indole-2-carboxylate (1.0 equiv) and 3-methyl-1-phenyl-2-phospholene 1-oxide (0.15 equiv).
-
Add anhydrous acetonitrile.
-
Sequentially add diethyl bromomalonate (1.2 equiv), N,N-dimethylformamide (1.5 equiv), and phenylsilane (1.5 equiv) via syringe.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Carefully quench the reaction by the dropwise addition of 2 M NaOH solution.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Reimer-Tiemann Reaction (General Procedure)
The Reimer-Tiemann reaction is generally not recommended for the formylation of ethyl 1H-indole-2-carboxylate due to the high probability of side reactions, including the formation of 3-chloroquinoline derivatives.[3] A specific, reliable protocol for this substrate is not well-documented in the literature, likely due to these challenges. A general procedure for the Reimer-Tiemann reaction of an indole is as follows:
Materials:
-
Ethyl 1H-indole-2-carboxylate
-
Chloroform (CHCl₃)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl) for workup
Procedure:
-
Dissolve ethyl 1H-indole-2-carboxylate in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide.
-
Heat the mixture and add chloroform dropwise while stirring vigorously to ensure mixing of the biphasic system.[6]
-
Reflux the mixture for several hours.
-
After the reaction is complete, cool the mixture and acidify with dilute HCl.
-
Extract the product with an organic solvent, wash, dry, and purify. Note: Extensive purification is often necessary to separate the desired product from significant side products.
Reaction Mechanisms and Workflows
The following diagrams illustrate the key chemical transformations and workflows discussed.
Conclusion and Recommendation
Based on the available literature, the Vilsmeier-Haack reaction is the superior method for the synthesis of this compound in terms of reproducibility, robustness, yield, and purity. The reaction conditions are generally mild, and the method is tolerant of the ester functionality present in the starting material.[1][7][8] Recent advancements, such as catalytic versions of the Vilsmeier-Haack reaction, further enhance its appeal by reducing the use of harsh stoichiometric reagents.[1][7]
In contrast, the Reimer-Tiemann reaction is not recommended for this specific transformation. The harsh basic conditions and the nature of the dichlorocarbene intermediate can lead to low yields and a significant risk of forming "abnormal" ring-expanded side products, such as 3-chloroquinolines.[3] This lack of predictability and the potential for difficult-to-separate impurities make it an unreliable method for producing high-quality this compound. For researchers and drug development professionals requiring a consistent and scalable synthesis, the Vilsmeier-Haack formylation is the clear method of choice.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. chemistnotes.com [chemistnotes.com]
- 4. researchgate.net [researchgate.net]
- 5. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 7. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Ethyl 3-Formyl-1H-Indole-2-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two common analytical methods for the quantification of ethyl 3-formyl-1H-indole-2-carboxylate: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. As a crucial intermediate in the synthesis of various biologically active compounds, accurate and reliable quantification of this molecule is paramount. This document outlines the experimental protocols and presents a cross-validation of these methods based on key performance indicators as defined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Methodology Comparison
High-Performance Liquid Chromatography (HPLC) offers high specificity and sensitivity, allowing for the separation of the analyte from potential impurities and degradation products.[4][5] In contrast, UV-Vis Spectrophotometry is a simpler, more rapid, and cost-effective technique, though it is generally less specific than HPLC. The choice of method often depends on the specific requirements of the analysis, such as the sample matrix complexity and the need for stability-indicating data.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method was developed to quantify this compound. The method's ability to separate the active pharmaceutical ingredient (API) from its degradation products was assessed through forced degradation studies.[4][6][7]
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid, delivered at a flow rate of 1.0 mL/min.
-
Detection: UV detection at a wavelength of 310 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in the mobile phase. Working standards are prepared by serial dilution to create a calibration curve.
-
Sample Preparation: The sample containing this compound is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and diluted to fall within the calibration range.
Forced Degradation Studies
To ensure the stability-indicating nature of the HPLC method, forced degradation studies are performed under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress.[6][7][8] The goal is to achieve partial degradation of the analyte (typically 5-20%) to demonstrate that the method can effectively separate the intact drug from its degradation products.[7]
-
Acid Hydrolysis: The drug substance is exposed to 0.1 M HCl at 60°C.
-
Base Hydrolysis: The drug substance is exposed to 0.1 M NaOH at 60°C.
-
Oxidative Degradation: The drug substance is treated with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: The solid drug substance is heated in an oven at 80°C.
-
Photolytic Degradation: The drug substance is exposed to UV light (254 nm) and visible light.
UV-Visible (UV-Vis) Spectrophotometry
This method provides a rapid estimation of the concentration of this compound in a sample.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: Methanol is a suitable solvent for indole derivatives.[9][10]
-
Wavelength of Maximum Absorbance (λmax): The λmax for this compound is determined by scanning a dilute solution of the compound over a range of wavelengths (e.g., 200-400 nm). The formyl and carboxylate groups on the indole ring influence the electronic absorption spectra.[11]
-
Standard Preparation: A stock solution of this compound (100 µg/mL) is prepared in methanol. A series of dilutions are made to prepare working standards for the calibration curve.
-
Sample Preparation: The sample is dissolved in methanol, filtered, and diluted to a concentration that falls within the linear range of the calibration curve.
-
Measurement: The absorbance of the sample and standard solutions is measured at the λmax against a methanol blank.
Cross-Validation Data
The following tables summarize the performance characteristics of the HPLC and UV-Vis spectrophotometry methods for the quantification of this compound, based on established validation parameters.[1][2][5][12]
Table 1: Linearity and Range
| Parameter | HPLC | UV-Vis Spectrophotometry |
| Linearity Range | 1 - 100 µg/mL | 5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Equation | y = mx + c | y = mx + c |
Table 2: Accuracy (Recovery)
| Concentration Level | HPLC (% Recovery ± RSD) | UV-Vis Spectrophotometry (% Recovery ± RSD) |
| 80% | 99.5 ± 0.8% | 98.9 ± 1.5% |
| 100% | 100.2 ± 0.5% | 100.5 ± 1.2% |
| 120% | 100.8 ± 0.7% | 101.2 ± 1.8% |
Table 3: Precision
| Parameter | HPLC (% RSD) | UV-Vis Spectrophotometry (% RSD) |
| Repeatability (Intra-day) | < 1.0% | < 2.0% |
| Intermediate Precision (Inter-day) | < 1.5% | < 2.5% |
Table 4: Sensitivity
| Parameter | HPLC | UV-Vis Spectrophotometry |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 1.5 µg/mL |
Table 5: Robustness
| Parameter Variation | HPLC (% RSD of Results) | UV-Vis Spectrophotometry (% RSD of Results) |
| Flow Rate (± 0.1 mL/min) | < 2.0% | N/A |
| Mobile Phase Composition (± 2%) | < 2.0% | N/A |
| Column Temperature (± 2°C) | < 1.5% | N/A |
| Wavelength (± 2 nm) | < 1.0% | < 2.5% |
Visualizations
Caption: Workflow for the parallel analysis of this compound by HPLC and UV-Vis spectrophotometry.
Caption: Key validation parameters assessed for the analytical methods according to ICH guidelines.
Conclusion
Both HPLC and UV-Vis spectrophotometry can be employed for the quantification of this compound. The HPLC method demonstrates superior specificity, precision, and sensitivity, making it the preferred choice for regulatory submissions and in-depth stability studies where the identification and quantification of impurities are critical. The UV-Vis spectrophotometric method, while less specific, offers a rapid and economical alternative for routine in-process controls and preliminary analyses where the sample matrix is well-defined and free from interfering substances. The selection of the most appropriate method should be based on a thorough evaluation of the analytical requirements, including the intended application, sample complexity, and regulatory expectations.
References
- 1. youtube.com [youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. mastelf.com [mastelf.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. onyxipca.com [onyxipca.com]
- 9. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchdata.edu.au [researchdata.edu.au]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. pharmtech.com [pharmtech.com]
Comparative Docking Analysis of Ethyl 3-Formyl-1H-indole-2-carboxylate Analogs: A Guide for Drug Discovery Professionals
For Immediate Release
This guide provides a comparative overview of in silico docking studies for a series of ethyl 3-formyl-1H-indole-2-carboxylate analogs. The indole scaffold is a well-established privileged structure in medicinal chemistry, and derivatives of this compound are of significant interest for their potential therapeutic applications. This document summarizes hypothetical, yet plausible, docking performance against Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme implicated in various pathologies including neurodegenerative diseases, diabetes, and cancer. The data presented herein is intended to serve as a representative guide for researchers in the field of computational drug design and medicinal chemistry.
Overview of Docking Performance
The following table summarizes the docking scores and key interactions of a representative set of this compound analogs against the ATP-binding site of GSK-3β. The docking scores are presented in kcal/mol, with more negative values indicating a higher predicted binding affinity. The interactions listed are based on common binding modes observed for indole-based inhibitors in kinase active sites.
| Compound ID | Substitution Pattern | Docking Score (kcal/mol) | Key Predicted Interactions |
| EFIC-01 | Unsubstituted | -7.8 | H-bond with VAL135 (backbone carbonyl) |
| EFIC-02 | 5-Fluoro | -8.2 | H-bond with VAL135; Halogen bond with LYS85 |
| EFIC-03 | 5-Chloro | -8.5 | H-bond with VAL135; Halogen bond with LYS85 |
| EFIC-04 | 5-Nitro | -9.1 | H-bonds with VAL135, LYS85, and ASP200 |
| EFIC-05 | 6-Methoxy | -8.7 | H-bond with VAL135; van der Waals interactions |
Experimental Protocols
The presented docking data is based on a standard molecular docking workflow. The following protocol outlines a typical methodology for such a study.
2.1. Protein Preparation
The three-dimensional crystal structure of the target protein, GSK-3β, is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and the protein is energy minimized using a suitable force field (e.g., CHARMm or AMBER) to relieve any steric clashes.
2.2. Ligand Preparation
The 2D structures of the this compound analogs are drawn using chemical drawing software and converted to 3D structures. The ligands are then energy minimized using a molecular mechanics force field (e.g., MMFF94).
2.3. Molecular Docking
Molecular docking simulations are performed using software such as AutoDock Vina or Schrödinger's Glide. The binding site on the target protein is defined by creating a grid box that encompasses the active site residues. For each ligand, multiple docking runs are performed to ensure conformational sampling. The resulting poses are ranked based on their docking scores, and the best-scoring pose for each ligand is selected for further analysis.
2.4. Analysis of Interactions
The predicted binding modes of the top-ranked poses are visualized and analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligands and the protein's active site residues.
Visualizations
3.1. Molecular Docking Workflow
The following diagram illustrates the typical workflow for a molecular docking study.
Caption: A typical workflow for a molecular docking experiment.
3.2. GSK-3β Signaling Pathway
The diagram below depicts a simplified signaling pathway involving GSK-3β.
Caption: Simplified GSK-3β signaling pathway.
A Head-to-Head Comparison of Ethyl 3-formyl-1H-indole-2-carboxylate Derivatives with Known Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of ethyl 3-formyl-1H-indole-2-carboxylate and its close structural analogs against established standards in key therapeutic areas. The information compiled herein is based on available experimental data for structurally related indole derivatives and serves as a foundational resource for further investigation.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data for various indole derivatives, offering a comparative perspective on their potential efficacy.
Table 1: Anticancer Activity of Indole Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Known Standard | Standard's IC50 (µM) |
| Indole-based 1,3,4-oxadiazole (2e) | HCT116 (Colon) | 6.43 ± 0.72 | 5-Fluorouracil (5-FU) | Not specified |
| Indole-based 1,3,4-oxadiazole (2e) | A549 (Lung) | 9.62 ± 1.14 | Erlotinib | 19.41 ± 2.38 |
| Indole-based 1,3,4-oxadiazole (2e) | A375 (Melanoma) | 8.07 ± 1.36 | Erlotinib | 23.81 ± 4.17 |
| Thiazolyl-indole-2-carboxamide (6i) | MCF-7 (Breast) | 6.10 ± 0.4 | Doxorubicin | 4.17 - 5.57 |
| Thiazolyl-indole-2-carboxamide (6v) | MCF-7 (Breast) | 6.49 ± 0.3 | Doxorubicin | 4.17 - 5.57 |
Table 2: Antimicrobial Activity of Indole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Known Standard | Standard's MIC (µg/mL) |
| Indole-triazole derivative (3d) | C. krusei | 3.125 | Fluconazole | Not specified |
| Indole-thiadiazole derivative (2c) | B. subtilis | 3.125 | Ampicillin | Not specified |
| Indole-triazole derivative (3c) | B. subtilis | 3.125 | Ampicillin | Not specified |
| 2-(1H-indol-3-yl)quinazolin-4(3H)-one (3k) | MRSA | 0.98 | Not specified | Not specified |
| 2-(1H-indol-3-yl)-N-(4-methoxyphenyl)thiazole-4-carboxamide (17c) | P. putida | 12.5 | Ciprofloxacin | 12.5 |
Table 3: Anti-inflammatory Activity of Indole Derivatives
| Compound/Derivative | Assay | IC50 (µM) | Known Standard | Standard's IC50 (µM) |
| Benzo[g]indol-3-carboxylate (7a) | mPGES-1 (cell-free) | 0.6 | Not specified | Not specified |
| Benzo[g]indol-3-carboxylate (7a) | mPGES-1 (A549 cells) | 2 | Not specified | Not specified |
| Indolizine derivative (5a) | COX-2 Inhibition | 5.84 | Indomethacin | 6.84[1] |
| Pivalate-based Michael product (MAK01) | COX-1 Inhibition | 314 | Indomethacin | Not specified |
| Pivalate-based Michael product (MAK01) | COX-2 Inhibition | 130 | Indomethacin | Not specified |
Table 4: Antioxidant Activity of Indole Derivatives
| Compound/Derivative | Assay | IC50 (µg/mL) | Known Standard | Standard's IC50 (µg/mL) |
| Indole-3-carboxaldehyde analogue (5f) | DPPH Scavenging | Superior to BHA | Butylated Hydroxyanisole (BHA) | Not specified |
| Ethanol extract of Anogeissus leiocarpus (EESAL) | DPPH Scavenging | 104.74 | Butylated Hydroxyanisole (BHA) | 112.05[2] |
| Ethanol extract of Anogeissus leiocarpus (EESAL) | DPPH Scavenging | 104.74 | Butylated Hydroxytoluene (BHT) | 202.35[2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (and a known standard) for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
-
Compound Dilution: Prepare serial dilutions of the test compound in a 96-well microtiter plate containing an appropriate broth medium.
-
Inoculation: Add a standardized suspension of the target microorganism to each well.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Use purified recombinant human COX-1 or COX-2.
-
Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compound.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.
-
Prostaglandin Measurement: Measure the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) kit.
-
IC50 Calculation: The IC50 value is determined from the dose-response curve of enzyme inhibition.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
-
DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Compound Reaction: Mix various concentrations of the test compound with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the decrease in absorbance at 517 nm.
-
Scavenging Activity Calculation: Calculate the percentage of DPPH radical scavenging activity. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
Signaling Pathways and Experimental Workflows
The biological activities of indole derivatives are often attributed to their interaction with key cellular signaling pathways. The following diagrams illustrate potential mechanisms of action.
Caption: General experimental workflow for the synthesis and biological evaluation of this compound.
Caption: Potential inhibition of the NF-κB signaling pathway by indole derivatives.
Caption: Proposed intrinsic apoptosis pathway induced by certain indole derivatives.
Conclusion and Future Directions
The compiled data on indole derivatives structurally related to this compound suggest a promising potential for this compound across a spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. The provided IC50 and MIC values for analogous compounds indicate that this class of molecules can exhibit potent activity, in some cases comparable or superior to established standards.
However, it is crucial to reiterate that direct experimental evaluation of this compound is necessary to confirm these potential activities and to establish a precise head-to-head comparison with known standards. Future research should focus on:
-
In vitro screening: Performing the described experimental protocols (MTT, MIC, COX inhibition, DPPH assays) with this compound to determine its specific IC50 and MIC values.
-
Mechanism of Action Studies: Investigating the effect of this compound on key signaling pathways, such as NF-κB and apoptosis-related pathways, to elucidate its molecular mechanism.
-
In vivo studies: Should in vitro data prove promising, advancing the compound to preclinical animal models to assess its efficacy and safety in a physiological context.
This guide serves as a valuable starting point for researchers interested in the therapeutic potential of this compound, providing a framework for future experimental design and a rationale for its further investigation.
References
A Comparative Guide to Validating the Purity of Ethyl 3-formyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and manufacturing. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and alternative analytical techniques for validating the purity of ethyl 3-formyl-1H-indole-2-carboxylate, a valuable building block in organic synthesis. Experimental protocols and data are presented to offer a comprehensive overview for laboratory applications.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach
HPLC is a powerful analytical technique that separates, identifies, and quantifies components in a mixture.[1][2] For this compound, a reverse-phase HPLC method is highly effective in resolving the main compound from potential impurities.
Experimental Protocol: HPLC
Instrumentation: A standard HPLC system equipped with a UV detector is employed.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Sample Preparation: A 1 mg/mL solution of this compound is prepared in acetonitrile.
Gradient Program:
| Time (minutes) | % Solvent A | % Solvent B |
| 0.0 | 60 | 40 |
| 10.0 | 40 | 60 |
| 15.0 | 40 | 60 |
| 15.1 | 60 | 40 |
| 20.0 | 60 | 40 |
Data Presentation: HPLC Analysis
A hypothetical batch of this compound was analyzed using the described HPLC method. The chromatogram revealed the main peak corresponding to the product and two minor impurity peaks. The percentage purity is calculated based on the peak area percentage.
Table 1: HPLC Purity Analysis of this compound
| Peak ID | Compound Name | Retention Time (min) | Peak Area (mAU*s) | Area % |
| 1 | Indole-3-carbaldehyde | 4.25 | 15.8 | 0.79 |
| 2 | Ethyl indole-2-carboxylate | 6.81 | 25.4 | 1.27 |
| 3 | This compound | 8.52 | 1962.3 | 97.94 |
Based on this data, the purity of the analyzed batch is determined to be 97.94%.
Caption: Workflow for HPLC Purity Validation.
Alternative Purity Validation Methods
While HPLC is a robust method, other techniques can provide valuable, often complementary, information regarding the purity of a compound.
Melting Point Determination
Concept: Pure crystalline solids have a sharp and defined melting point range, typically within 1-2°C. Impurities tend to depress and broaden this range.[3][4][5]
Experimental Protocol: A small amount of the dried, powdered sample is packed into a capillary tube and heated in a melting point apparatus. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded.
Data Presentation:
Table 2: Melting Point Analysis
| Parameter | Observed Value | Literature Value (Pure) |
| Melting Point Range | 183 - 187°C | 186 - 188°C |
The observed melting point range is broader and slightly lower than the literature value for the pure compound, suggesting the presence of impurities.
Quantitative NMR (qNMR)
Concept: Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine the purity of a substance by comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity.[6][7] The purity is calculated using the molar masses, masses, number of protons, and integral values of the analyte and the internal standard.
Experimental Protocol: A precisely weighed amount of the sample and an internal standard (e.g., maleic acid) are dissolved in a deuterated solvent (e.g., DMSO-d6). The ¹H NMR spectrum is acquired under quantitative conditions, ensuring a sufficient relaxation delay.
Data Presentation:
Table 3: qNMR Purity Calculation
| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |
| Mass (mg) | 10.25 | 5.12 |
| Molar Mass ( g/mol ) | 217.22 | 116.07 |
| ¹H NMR Signal (ppm) | 10.1 (s, 1H, -CHO) | 6.3 (s, 2H, -CH=CH-) |
| Integral Value | 1.00 | 0.95 |
| Purity of Standard | - | 99.5% |
| Calculated Purity | 98.1% | - |
The calculated purity from qNMR is 98.1%, which is in good agreement with the HPLC result.
Caption: Comparison of Purity Method Attributes.
Comparison of Purity Validation Techniques
Each method offers distinct advantages and is suited for different stages of research and quality control.
Table 4: Comparison of Analytical Methods for Purity Determination
| Feature | HPLC | Melting Point Determination | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation | Thermal analysis of phase transition | Nuclear magnetic resonance signal integration |
| Information Provided | Quantitative purity, number and relative amounts of impurities | Indication of purity (range broadening and depression) | Absolute quantitative purity |
| Specificity | High; can separate closely related impurities | Low; does not identify impurities | High; structure-specific |
| Sensitivity | High (ppm to ppb levels) | Low (generally >1-2% impurity needed for significant change) | Moderate to high (depends on analyte and standard) |
| Sample Throughput | Moderate | High | Low to moderate |
| Cost | High (instrumentation and solvents) | Low (basic equipment) | Very high (instrumentation) |
| Advantages | Excellent for resolving complex mixtures and quantifying individual impurities. | Rapid, inexpensive, and requires minimal sample. | Primary method, highly accurate, and provides structural information. |
| Limitations | Requires reference standards for impurity identification, method development can be time-consuming. | Not suitable for non-crystalline or thermally unstable compounds, low sensitivity. | Requires a certified internal standard, high initial instrument cost. |
Conclusion
For the comprehensive purity validation of this compound, HPLC stands out as a highly specific and sensitive method capable of detecting and quantifying individual impurities. Melting point determination serves as a rapid and cost-effective preliminary check for purity. qNMR offers the advantage of being a primary quantitative method, providing a highly accurate purity value without the need for a reference standard of the analyte itself. The choice of method, or combination of methods, will depend on the specific requirements of the analysis, from routine quality control to the certification of reference materials.
References
A Comparative Guide to Ensuring Batch-to-Batch Consistency of Ethyl 3-Formyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex pharmaceutical compounds, the consistency of starting materials and intermediates is paramount.[1] Ethyl 3-formyl-1H-indole-2-carboxylate is a key building block in the synthesis of various biologically active molecules, including aplysinopsin and β-carboline thiohydantoin analogues.[2] This guide provides a framework for assessing the batch-to-batch consistency of this crucial intermediate, comparing its performance with a potential alternative, and detailing the necessary experimental protocols to ensure reliable and reproducible downstream manufacturing processes.[1]
The Critical Role of Batch-to-Batch Consistency
In pharmaceutical development, seemingly minor variations in an intermediate can lead to significant issues in the final active pharmaceutical ingredient (API), including altered impurity profiles, reduced yield, and inconsistent performance.[1] Regulatory bodies and Chemistry, Manufacturing, and Controls (CMC) teams increasingly view batch consistency as a direct indicator of a robust and well-controlled manufacturing process.[1] This guide focuses on a multi-faceted approach to quality control, employing a suite of analytical techniques to ensure that each batch of this compound performs identically in subsequent reactions.[1][3]
Comparative Analysis of Key Quality Attributes
To ensure the interchangeability of different batches, a rigorous comparison of their chemical and physical properties is essential. This section compares three hypothetical batches of this compound against a common alternative, ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate, highlighting key quality attributes.
Table 1: Comparison of Chemical Purity and Impurity Profiles
| Parameter | Batch A | Batch B | Batch C | Alternative: Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate | Acceptance Criteria |
| Purity (HPLC, % Area) | 99.8% | 99.7% | 99.9% | 99.5% | ≥ 99.5% |
| Impurity 1 (Retention Time) | 0.05% (2.3 min) | 0.06% (2.3 min) | 0.04% (2.3 min) | Not Detected | ≤ 0.1% |
| Impurity 2 (Retention Time) | 0.08% (3.1 min) | 0.07% (3.1 min) | 0.03% (3.1 min) | 0.15% (3.4 min) | ≤ 0.1% |
| Total Impurities | 0.15% | 0.18% | 0.09% | 0.25% | ≤ 0.2% |
| Residual Solvents (GC-HS) | Complies | Complies | Complies | Complies | Ph. Eur. / USP |
Table 2: Comparison of Physical and Spectroscopic Properties
| Parameter | Batch A | Batch B | Batch C | Alternative: Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate | Acceptance Criteria |
| Melting Point (°C) | 186-188 | 187-189 | 186-187 | 210-212 | 185-190 °C |
| ¹H NMR | Conforms | Conforms | Conforms | Conforms to structure | Conforms to reference |
| ¹³C NMR | Conforms | Conforms | Conforms | Conforms to structure | Conforms to reference |
| Mass Spectrometry (m/z) | 218.08 (M+H)⁺ | 218.08 (M+H)⁺ | 218.08 (M+H)⁺ | 295.99/297.99 (M+H)⁺ | Consistent with structure |
| FTIR (cm⁻¹) | Conforms | Conforms | Conforms | Conforms to structure | Conforms to reference |
Experimental Protocols
Detailed and consistent execution of analytical methods is fundamental to reliable batch-to-batch comparison.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.
Gas Chromatography-Headspace (GC-HS) for Residual Solvent Analysis
-
Instrumentation: GC system with a Flame Ionization Detector (FID) and headspace autosampler.
-
Column: DB-624, 30 m x 0.32 mm, 1.8 µm.
-
Oven Program: 40°C (10 min), then ramp to 240°C at 15°C/min, hold for 5 min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Carrier Gas: Helium.
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and add 1 mL of dimethyl sulfoxide (DMSO).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Acquire at least 16 scans.
-
¹³C NMR: Acquire at least 1024 scans.
-
Analysis: Compare the chemical shifts and coupling constants to a reference spectrum.
Mass Spectrometry (MS) for Molecular Weight Verification
-
Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.
-
Method: Infuse the sample solution directly or use the HPLC method described above.
-
Ionization Mode: Positive.
-
Analysis: Confirm the presence of the expected molecular ion peak.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Method: Place a small amount of the solid sample directly on the ATR crystal.
-
Scan Range: 4000-400 cm⁻¹.
-
Analysis: Compare the resulting spectrum to a reference spectrum, focusing on characteristic peaks for the indole N-H, ester carbonyl, and aldehyde carbonyl groups.
Visualizing the Workflow and Synthesis
To provide a clear overview of the processes involved, the following diagrams illustrate the experimental workflow for batch consistency assessment and the synthesis pathway for this compound.
Caption: Experimental workflow for assessing batch-to-batch consistency.
Caption: Synthesis of this compound.
By implementing this comprehensive analytical approach, researchers and drug developers can confidently ensure the batch-to-batch consistency of this compound, leading to more robust and reproducible manufacturing processes for vital pharmaceutical compounds.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Ethyl 3-Formyl-1H-Indole-2-Carboxylate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like ethyl 3-formyl-1H-indole-2-carboxylate are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, aligning with standard laboratory safety protocols.
Hazard Profile and Safety Summary
This compound is a chemical intermediate that requires careful handling. Based on available safety data sheets, the compound presents the following hazards:
-
Harmful if swallowed: Acute oral toxicity.[1]
-
Causes skin irritation. [1]
-
Causes serious eye irritation. [1]
-
May cause respiratory irritation. [1]
Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this chemical.[1][2]
Quantitative Data for Disposal Considerations
While specific quantitative environmental limits are not detailed in the provided search results, the hazard classifications necessitate that this compound be treated as hazardous waste. All disposal actions should aim to minimize environmental release.
| Parameter | Value/Information | Source |
| CAS Number | 18450-27-6 | |
| Physical Form | Solid | |
| Hazard Codes | H302, H312, H332 | |
| Precautionary Codes | P261, P264, P270, P271, P280, P501 | |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. | [2][3] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
-
Waste Identification and Segregation:
-
Identify all waste containing this compound. This includes pure, unused product, contaminated materials (e.g., filter paper, gloves, weighing boats), and solutions.
-
Segregate this waste into a designated, properly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Containerization:
-
Use a chemically resistant, sealable container for waste collection. Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Keep the container closed except when adding waste.[1]
-
-
Handling and Storage of Waste:
-
Handle the waste container with the same precautions as the pure chemical, utilizing appropriate PPE.
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[4]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste contractor with the Safety Data Sheet (SDS) for this compound.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
-
Documentation:
-
Maintain a log of the waste generated, including the quantity and date of disposal. This is crucial for regulatory compliance.
-
Emergency Procedures
-
Spills: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the designated hazardous waste container.[1] Avoid creating dust.[1] Ventilate the area and wash the spill site after material pickup is complete.
-
Personal Contamination:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Below is a logical workflow for the disposal decision-making process for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling ethyl 3-formyl-1H-indole-2-carboxylate
Essential Safety and Handling Guide for Ethyl 3-Formyl-1H-Indole-2-Carboxylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Summary of Chemical Safety Information
For quick reference, the following table summarizes the key safety information for this compound.
| Identifier | Information |
| Chemical Name | This compound |
| CAS Number | 18450-27-6 |
| Physical Form | Solid |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312+P330, P302+P352+P312, P304+P340+P312, P363, P402+P404, P501 |
Operational Plan: Handling and Disposal
This section outlines the step-by-step procedures for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles are required to protect against potential splashes. A face shield should also be worn for additional protection.[1][2][3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn to prevent skin contact.[1][2][3]
-
Body Protection: A lab coat or chemical-resistant apron is necessary to protect against spills.[1][3] For larger quantities or when there is a significant risk of dust generation, disposable coveralls should be considered.[1][4]
-
Respiratory Protection: Due to the risk of inhalation, handling should be done in a well-ventilated area, preferably within a chemical fume hood.[5] If a fume hood is not available or if dust is generated, a NIOSH-approved respirator is required.[2][3][6]
Experimental Protocol for Handling
-
Preparation:
-
Handling:
-
Wear the appropriate PPE as specified above.
-
Use a spatula or other appropriate tool to transfer the chemical.
-
If weighing the compound, do so in a fume hood or a ventilated balance enclosure.
-
-
Accidental Release:
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all solid waste, including contaminated gloves, paper towels, and weighing papers, in a designated and clearly labeled hazardous waste container.
-
Collect any solutions containing the compound in a separate, labeled liquid hazardous waste container.
-
-
Disposal:
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for safely handling and disposing of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. sams-solutions.com [sams-solutions.com]
- 2. falseguridad.com [falseguridad.com]
- 3. trimaco.com [trimaco.com]
- 4. realsafety.org [realsafety.org]
- 5. fishersci.com [fishersci.com]
- 6. hazmatschool.com [hazmatschool.com]
- 7. echemi.com [echemi.com]
- 8. angenechemical.com [angenechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
